Azido-PEG1-methyl ester
描述
Structure
3D Structure
属性
IUPAC Name |
methyl 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-11-6(10)2-4-12-5-3-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQALTVGFQMCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239523 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-80-2 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG1-methyl ester: A Versatile Linker in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-methyl ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a methyl ester functionality, provides researchers with a versatile platform for covalently linking molecules of interest. The azide group serves as a chemical handle for "click chemistry," a suite of reactions known for their high efficiency and specificity, while the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation. The short PEG spacer enhances aqueous solubility and can modulate the pharmacokinetic properties of the resulting conjugates.[1][2][3] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | methyl 3-(2-azidoethoxy)propanoate | [3] |
| Synonyms | This compound | [3] |
| CAS Number | 1835759-80-2 | [4] |
| Molecular Formula | C6H11N3O3 | [4] |
| Molecular Weight | 173.17 g/mol | [5] |
| Appearance | Varies (typically a liquid or oil) | N/A |
| Solubility | Soluble in aqueous media and common organic solvents like DMSO and DMF. | [6] |
| Storage | Recommended storage at -20°C. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route is outlined below. This protocol is based on established methods for the synthesis of similar azide-containing PEG derivatives and may require optimization for specific laboratory conditions.
Experimental Protocol: Representative Synthesis
Materials:
-
Methyl 3-(2-bromoethoxy)propanoate
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(2-bromoethoxy)propanoate (1 equivalent) in anhydrous DMF.
-
Azide Introduction: Add sodium azide (1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Applications in "Click Chemistry"
The azide functionality of this compound makes it an ideal reagent for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them exceptionally suitable for bioconjugation.[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
Experimental Protocol: General CuAAC
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the chosen solvent.
-
Reaction Mixture: In a reaction vessel, combine the alkyne-containing molecule and this compound (typically a slight excess of one reagent is used).
-
Catalyst Addition: Add the copper(II) sulfate and sodium ascorbate (to reduce Cu(II) to the active Cu(I) catalyst in situ). If using, add the TBTA ligand.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS or TLC.
-
Purification: Purify the resulting triazole conjugate using appropriate chromatographic techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[8][9]
Experimental Protocol: General SPAAC
Materials:
-
This compound
-
DBCO- or BCN-functionalized molecule of interest
-
Biocompatible buffer (e.g., phosphate-buffered saline, PBS) or an appropriate organic solvent
Procedure:
-
Reagent Preparation: Dissolve the azide and cyclooctyne reagents in the chosen solvent.
-
Reaction: Mix the this compound and the cyclooctyne-functionalized molecule.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and reaction conditions.
-
Purification: The conjugate can often be used directly or purified by methods such as size-exclusion chromatography or HPLC.
Application in PROTAC Development: Targeting BRD4
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, and PEG linkers are often employed to improve solubility and optimize the ternary complex formation.[11]
A prominent target for PROTAC-mediated degradation in cancer therapy is the bromodomain and extra-terminal domain (BET) protein BRD4.[12] BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-MYC.[13] By degrading BRD4, PROTACs can effectively suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC
The following workflow describes the synthesis of a hypothetical BRD4-targeting PROTAC using this compound as a component of the linker, connecting a BRD4 inhibitor (e.g., a JQ1 derivative) to an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon).
Workflow for the synthesis of a BRD4-targeting PROTAC.
BRD4 Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the role of BRD4 in c-MYC transcription and how a BRD4-targeting PROTAC can disrupt this pathway.
Mechanism of action of a BRD4-targeting PROTAC.
Safety and Handling
Azide-containing compounds are potentially hazardous and must be handled with appropriate safety precautions.
-
Toxicity: The azide ion is toxic and can be absorbed through the skin.[14]
-
Explosive Potential: Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be explosive. They are sensitive to heat, shock, and friction.[15][16]
-
Incompatibilities: Azides should not be mixed with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Contact with heavy metals (e.g., copper, lead) can form highly explosive metal azides.[16]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Avoid using metal spatulas or needles when handling azides to prevent the formation of metal azides.[16]
-
Store azide compounds in a cool, dark place, away from incompatible materials.[15]
-
Dispose of azide-containing waste according to institutional safety guidelines. Never pour azide solutions down the drain.[4]
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the straightforward synthesis of complex molecular architectures. As demonstrated by its application in the development of PROTACs targeting BRD4, this linker plays a crucial role in advancing novel therapeutic strategies. A thorough understanding of its properties, synthetic methods, and safe handling procedures is paramount for its successful implementation in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [bio-protocol.org]
- 3. This compound|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. ucd.ie [ucd.ie]
- 16. safety.pitt.edu [safety.pitt.edu]
An In-depth Technical Guide to Azido-PEG1-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological context of Azido-PEG1-methyl ester, a versatile heterobifunctional crosslinker.
Core Chemical Properties
This compound is a chemical compound widely utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its structure features an azide (B81097) group for "click chemistry," a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a methyl ester group.
Physicochemical and Identification Data
The key quantitative and identifying properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | methyl 3-(2-azidoethoxy)propanoate | [1] |
| CAS Number | 1835759-80-2 | [1] |
| Molecular Formula | C6H11N3O3 | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Liquid | |
| Solubility | Soluble in water, DMSO, DMF, DCM | [2] |
| Storage Conditions | Long-term at -20°C, short-term at 0-4°C (dry and dark) | [1] |
Experimental Protocols
The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Below are detailed protocols for its synthesis and use in bioconjugation.
Synthesis of this compound
A plausible synthetic route for this compound, adapted from the synthesis of similar azido (B1232118) compounds, is presented below. This two-step process involves the initial synthesis of a halogenated precursor followed by azide substitution.
Step 1: Synthesis of methyl 3-(2-bromoethoxy)propanoate
-
To a solution of 2-bromoethanol (B42945) (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methyl acrylate (B77674) (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 3-(2-bromoethoxy)propanoate.
Step 2: Synthesis of methyl 3-(2-azidoethoxy)propanoate (this compound)
-
Dissolve methyl 3-(2-bromoethoxy)propanoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the final product, this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvent (e.g., DMSO, water, or a mixture)
-
Phosphate-buffered saline (PBS) for biological reactions
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule (e.g., to a final concentration of 100 µM) and this compound (e.g., 1.5 to 5 equivalents).
-
Add the appropriate buffer (e.g., PBS) or solvent to achieve the desired reaction volume.
-
In a separate tube, premix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.
-
Add the Cu(I)/THPTA complex to the reaction mixture (e.g., to a final concentration of 0.5 mM copper).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Protect the reaction from light if using light-sensitive molecules.
-
-
Purification:
-
The resulting triazole-linked conjugate can be purified using methods appropriate for the specific product, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.
-
Application in PROTAC Development and Signaling Pathways
This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound serves as a short, hydrophilic linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.
The choice of ligands determines the specific signaling pathway that is modulated. For instance, a PROTAC can be designed to target oncogenic proteins like KRAS or BTK.
PROTAC-Mediated Degradation of a Target Protein
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC involves several key steps, from synthesis to biological evaluation.
Caption: Workflow for PROTAC synthesis and biological evaluation.
Conclusion
This compound is a fundamental tool for researchers in chemistry and biology, enabling the straightforward and efficient linkage of molecular components. Its application in the rapidly advancing field of targeted protein degradation with PROTACs highlights its importance in the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings.
References
An In-depth Technical Guide to the Synthesis of Azido-PEG1-methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Azido-PEG1-methyl ester, a valuable bifunctional linker used extensively in bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible and detailed synthetic pathway, including experimental protocols and quantitative data based on analogous chemical transformations.
Introduction
This compound, systematically named methyl 2-(2-azidoethoxy)acetate, is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a methyl ester. The azide functionality allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The methyl ester provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid for conjugation to amine-containing biomolecules. The single ethylene (B1197577) glycol unit enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available methyl 2-(2-hydroxyethoxy)acetate. The pathway involves the conversion of the terminal hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide source.
Overall Reaction Scheme:
Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations and provide a detailed guide for the synthesis of this compound.
Step 1: Synthesis of Methyl 2-(2-mesyloxyethoxy)acetate (Intermediate)
This step involves the mesylation of the primary alcohol of methyl 2-(2-hydroxyethoxy)acetate to create a reactive intermediate for the subsequent azidation step.
Reaction:
Methodology:
-
To a solution of methyl 2-(2-hydroxyethoxy)acetate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (B128534) (Et3N, 1.2 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude methyl 2-(2-mesyloxyethoxy)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
The final step is a nucleophilic substitution of the mesylate group with sodium azide to introduce the desired azide functionality.
Reaction:
Methodology:
-
Dissolve the crude methyl 2-(2-mesyloxyethoxy)acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN3, 1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine to remove DMF and residual salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data for each step of the synthesis. The values are based on literature reports for analogous reactions and may require optimization for specific laboratory conditions.
Table 1: Reagents for the Synthesis of Methyl 2-(2-mesyloxyethoxy)acetate
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Density (g/mL) | Volume/Mass |
| Methyl 2-(2-hydroxyethoxy)acetate | 1.0 | 134.13 | 1.187 | User Defined |
| Triethylamine (Et3N) | 1.2 | 101.19 | 0.726 | Calculated |
| Methanesulfonyl Chloride (MsCl) | 1.1 | 114.55 | 1.48 | Calculated |
| Dichloromethane (DCM) | - | 84.93 | 1.33 | Sufficient Volume |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass |
| Methyl 2-(2-mesyloxyethoxy)acetate | 1.0 | 212.21 | From Step 1 |
| Sodium Azide (NaN3) | 1.5 | 65.01 | Calculated |
| N,N-Dimethylformamide (DMF) | - | 73.09 | Sufficient Volume |
Table 3: Expected Yields and Physical Properties
| Compound | Expected Yield (%) | Physical State | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2-(2-mesyloxyethoxy)acetate | >90% (crude) | Oil | C6H12O5S | 212.21 |
| This compound | 70-85% | Oil | C5H9N3O3 | 159.14 |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Safety Considerations
-
Sodium azide (NaN3) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as it can generate highly toxic hydrazoic acid gas.
-
Methanesulfonyl chloride (MsCl) is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dichloromethane (DCM) is a suspected carcinogen. Use in a well-ventilated area or fume hood.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of this compound. By following the outlined experimental protocols and adhering to the safety precautions, researchers can reliably produce this important bifunctional linker for a wide range of applications in chemical biology and drug discovery. The provided quantitative data and workflow diagrams serve as a valuable resource for planning and executing the synthesis.
An In-depth Technical Guide to the Core Mechanism of Action of Azido-PEG1-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Azido-PEG1-methyl ester, a versatile heterobifunctional crosslinker. The guide details its reactive functionalities, primary applications in bioconjugation, and the experimental protocols for its use, with a focus on providing actionable data and visualizations for laboratory applications.
Introduction to this compound
This compound is a chemical modification agent characterized by three key components: an azide (B81097) (-N₃) group, a single polyethylene (B3416737) glycol (PEG) unit, and a methyl ester (-COOCH₃) terminus. This structure imparts unique properties that are highly valuable in the fields of bioconjugation, drug delivery, and proteomics. The azide group serves as a bioorthogonal handle for "click chemistry" reactions, the PEG spacer enhances aqueous solubility and reduces steric hindrance, and the methyl ester provides a latent carboxylic acid functionality for further conjugation.
Core Mechanism of Action: The Azide Group and Click Chemistry
The primary mechanism of action of this compound is centered on the reactivity of its terminal azide group. This group participates in highly efficient and specific bioorthogonal ligation reactions, collectively known as "click chemistry." These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for modifying complex biological molecules.
Two principal types of click chemistry are employed with azido-PEG linkers:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner. The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed spontaneously with an azide, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living systems.
Signaling Pathway Diagram: CuAAC vs. SPAAC
Caption: Comparison of CuAAC and SPAAC reaction pathways for this compound.
Secondary Mechanism of Action: The Methyl Ester Group
The methyl ester group of this compound provides a secondary, latent reactivity. While less commonly utilized as the primary conjugation handle, it can be hydrolyzed under acidic or basic conditions to yield a terminal carboxylic acid (-COOH). This carboxylic acid can then be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This two-step process allows for subsequent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins.
Experimental Workflow: Methyl Ester Hydrolysis and Amine Coupling
Caption: Workflow for converting the methyl ester to a carboxylic acid and subsequent amine coupling.
Quantitative Data and Performance Comparison
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally faster than SPAAC, often complete within 1-4 hours at room temperature. | Reaction times can vary from minutes to several hours depending on the specific strained alkyne used. |
| Yield | Typically high to quantitative under optimized conditions. | Can also achieve high to quantitative yields. |
| Biocompatibility | Limited in living systems due to the cytotoxicity of the copper catalyst. | Excellent biocompatibility, making it the preferred method for in vivo and live-cell labeling. |
| Reactant Partners | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), which may damage biomolecules. | Some strained alkynes can exhibit reactivity towards thiols, although this is generally minimal. |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)
-
Copper ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A molar excess of the PEG linker (e.g., 10-20 fold) is often used.
-
Add the copper ligand to the reaction mixture to a final concentration of 0.1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO)-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with this compound. A 2-4 fold molar excess of the azido-PEG linker is a common starting point.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter depending on the specific strained alkyne.
-
Purify the conjugate using a suitable method to remove unreacted this compound.
Protocol for Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) or hydrochloric acid (HCl) (e.g., 1 M)
-
Ethanol or Methanol (B129727)
Procedure:
-
Dissolve the this compound in methanol or ethanol.
-
Add an excess of the NaOH or HCl solution.
-
Heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
If using NaOH, neutralize the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate.
-
Remove the solvent under reduced pressure to obtain the Azido-PEG1-carboxylic acid.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, primarily through the highly efficient and specific click chemistry reactions of its azide group. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways depends on the specific requirements of the application, particularly the need for biocompatibility. The latent reactivity of the methyl ester group further expands its utility, allowing for sequential or orthogonal conjugation strategies. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their drug development and scientific research endeavors.
An In-depth Technical Guide on the Solubility of Azido-PEG1-methyl ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG1-methyl ester in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature for this specific molecule, this guide leverages information from structurally similar compounds, such as other PEG derivatives and glycol ether esters, to predict its solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of compounds like this compound is provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
This compound is a bifunctional molecule featuring a terminal azide (B81097) group and a methyl ester, connected by a short polyethylene (B3416737) glycol (PEG) linker. The presence of the hydrophilic PEG spacer is known to enhance solubility in aqueous media[1][2][3][4]. Its structure suggests a degree of polarity that influences its solubility in various organic solvents.
| Property | Value |
| Molecular Formula | C5H9N3O3 |
| Molecular Weight | 159.14 g/mol |
| CAS Number | 1835759-80-2 |
| Appearance | Varies (typically a liquid or solid) |
Predicted Solubility Profile in Organic Solvents
The solubility of a compound is dictated by the principle of "like dissolves like." The molecular structure of this compound, containing both polar (azide, ester, ether linkages) and non-polar (alkyl chain) functionalities, suggests its miscibility with a range of organic solvents. The following table provides a qualitative prediction of its solubility.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The ether and ester groups can form hydrogen bonds with the hydroxyl group of the alcohols. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents is compatible with the polar functionalities of this compound. PEG itself is soluble in solvents like DMF, dichloromethane, and acetonitrile[5]. |
| Non-Polar | Toluene, Hexane, Ethyl Ether | Sparingly Soluble to Insoluble | While the alkyl portion of the molecule allows for some interaction, the overall polarity of the molecule is likely to limit its solubility in non-polar solvents. PEG derivatives are generally insoluble in ethyl ether and hexane[6]. |
Experimental Protocol for Solubility Determination
This section outlines a standardized gravimetric method for quantitatively determining the solubility of this compound in an organic solvent of interest. This protocol is adapted from established methodologies for determining the solubility of organic compounds[7].
Materials and Equipment
-
This compound
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with tight-sealing caps (B75204) (e.g., screw caps with PTFE liners)
-
Thermostatically controlled shaker or water bath
-
Vortex mixer
-
Pipettes and syringes
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Drying oven or vacuum oven
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solute should be clearly visible as a separate phase to ensure saturation.
-
Record the initial mass of the vial and the compound.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrated, carefully remove the vial from the shaker or water bath, ensuring the temperature is maintained.
-
Allow the undissolved solute to settle.
-
Withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation.
-
Immediately pass the solution through a 0.2 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the mass of the vial containing the filtered saturated solution.
-
Evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a drying oven or under reduced pressure in a vacuum oven. Ensure the temperature is below the decomposition point of the compound.
-
Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final mass of the vial and solute minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the filtered solution minus the mass of the vial with the dried solute.
-
Solubility can be expressed in various units, most commonly as mg/mL or g/100g of solvent.
Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solvent in mL)
Solubility ( g/100g ) = [(Mass of dissolved solute in g) / (Mass of solvent in g)] x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
References
Azido-PEG1-methyl ester: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG1-methyl ester, a bifunctional linker molecule widely used in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is critical for ensuring the integrity of experimental results and the quality of resulting conjugates. This document outlines the key factors influencing its stability, provides detailed storage recommendations, and presents a generalized experimental protocol for conducting stability studies.
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical integrity of this compound. The primary concerns for storage are temperature and moisture, which can lead to degradation of the molecule.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Recommendations |
| Long-term Storage | -20°C | Up to 24 months | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light. |
| Short-term Storage | 4°C | Days to weeks | For immediate use. Keep the container tightly sealed to minimize moisture exposure. |
| In Solution | -20°C or -80°C | Up to 1 month | Prepare aliquots of solutions in an appropriate dry solvent (e.g., DMSO, DMF) to avoid repeated freeze-thaw cycles. |
Note: These recommendations are based on information from various suppliers and general knowledge of similar chemical compounds. It is always advisable to consult the manufacturer's specific recommendations for the particular product lot.
Chemical Stability
The stability of this compound is primarily influenced by its two functional groups: the azide (B81097) and the methyl ester.
Hydrolysis of the Methyl Ester
The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding a carboxylic acid and methanol. The rate of hydrolysis is pH-dependent.
Table 2: Estimated Hydrolysis Half-life of Simple Methyl Esters at 25°C
| pH | Condition | Estimated Half-life |
| 3-5 | Mildly Acidic | Days to Weeks |
| 7 | Neutral | Months to Years |
| > 9 | Basic | Hours to Days |
Disclaimer: This data is extrapolated from studies on similar small molecules and should be used as a general guideline. The actual hydrolysis rate of this compound may vary.
The primary degradation product resulting from hydrolysis is Azido-PEG1-carboxylic acid.
Caption: Primary degradation pathway of this compound via hydrolysis.
Stability of the Azide Functional Group
Organic azides are generally stable under a range of conditions but are considered energetic compounds. Their stability is influenced by factors such as molecular weight, the ratio of carbon to nitrogen atoms, and the presence of other functional groups. For small molecules like this compound, certain precautions are necessary.
-
Thermal Stability: Avoid excessive heat. While specific decomposition temperatures are not published, small organic azides can decompose, sometimes explosively, upon heating. It is recommended to handle the compound at or below room temperature unless required for a specific reaction.
-
Chemical Compatibility: Azides are incompatible with strong oxidizing agents and strong reducing agents (e.g., dithiothreitol (B142953) (DTT), phosphines), which will reduce the azide to an amine. They can also react with certain metals to form explosive heavy metal azides. Avoid contact with copper, lead, silver, and other heavy metals, especially in their salt forms.
-
Light Sensitivity: While not reported as being highly light-sensitive, it is good practice to store azide-containing compounds protected from light to prevent potential photochemical reactions.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing for degradation products.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator/oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C or 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound or the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Control: Keep a sample of the stock solution at the recommended storage temperature (-20°C) as a control.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC-UV/MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate. (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 210 nm) and/or MS in positive ion mode to identify the parent compound and any degradation products.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound over time.
-
Identify and quantify the formation of any new peaks corresponding to degradation products.
-
Determine the rate of degradation under each condition.
-
An In-depth Technical Guide to the Function of Azido-PEG1-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Azido-PEG1-methyl ester, a bifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. We will dissect the molecule's structure to understand the specific roles of its constituent parts—the azide (B81097) group, the polyethylene (B3416737) glycol (PEG) linker, and the methyl ester—with a primary focus on the versatile reactivity of the azide moiety.
Molecular Architecture and Core Functions
This compound is a heterobifunctional linker composed of three key components:
-
The Azide Group (-N₃): This is the primary reactive handle of the molecule. The azide group is compact, stable under most biological conditions, and does not typically react with endogenous functional groups, making it bioorthogonal.[1] Its chief function is to participate in highly specific and efficient "click chemistry" reactions.[2][3][4]
-
The PEG1 Linker (-CH₂-CH₂-O-): This short, single-unit polyethylene glycol chain acts as a hydrophilic spacer.[4][5] PEG linkers are widely employed in bioconjugation to enhance the solubility of hydrophobic molecules, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate.[6][7][8]
-
The Methyl Ester Group (-COOCH₃): Located at the terminus opposite the azide, the methyl ester is a relatively stable functional group.[9] It can serve as a protected form of a carboxylic acid or be used in further chemical modifications, such as aminolysis to form amides, though this typically requires specific catalytic conditions.[10]
The primary utility of this molecule is to conjugate an azide functionality onto a target via the methyl ester (or its derivative), or more commonly, to use the azide group to "click" onto a molecule containing a compatible alkyne partner.
The Azide Group: A Gateway to Click Chemistry
The azide group is the cornerstone of the molecule's function, enabling two powerful types of bioorthogonal ligation reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and reliable reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[11][12] This reaction is known for its high yields, specificity, and tolerance of a wide range of functional groups.[13][14] The copper(I) catalyst is crucial, accelerating the reaction rate by a factor of up to 10⁸ compared to the uncatalyzed version.[12]
The catalytic cycle typically involves:
-
Generation of the active Cu(I) species, often by reducing a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate (B8700270).[12][15]
-
Formation of a copper(I)-acetylide intermediate.[12]
-
Cycloaddition with the azide to form the stable triazole ring.
Due to the potential cytotoxicity of copper, this method is predominantly used for in vitro applications, such as the synthesis of antibody-drug conjugates (ADCs), PROTACs, and the labeling of purified biomolecules.[11][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity in living systems, SPAAC was developed.[17] This reaction does not require a metal catalyst.[] Instead, it relies on the intrinsic ring strain of a cyclooctyne (B158145) (such as DBCO or BCN) to drive the spontaneous cycloaddition with an azide.[19][20]
Key advantages of SPAAC include:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for labeling molecules in live cells and in vivo studies.[19][21]
-
High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions within a complex biological milieu.[][21]
-
Mild Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.[19]
This compound is therefore a versatile reagent compatible with both the catalyzed and catalyst-free versions of click chemistry, allowing researchers to choose the appropriate method based on their experimental system.[2][3]
Quantitative Data: The Impact of PEGylation
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG-MMAE conjugates, demonstrating the general principle of PEG linkers on clearance rates.[6] |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions with an azide-functionalized molecule like this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for conjugating an azide-containing molecule to an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (or other azide-containing small molecule).
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).[11]
-
Ligand stock solution (e.g., 50-200 mM THPTA in water) to stabilize the Cu(I) ion.[11][12]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[11][15]
-
Anhydrous DMSO for dissolving the azide reagent.
Methodology:
-
Reagent Preparation: Dissolve the this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA ligand solutions in a 1:2 to 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes to form the complex.[11][12]
-
Reaction Setup: To the alkyne-protein solution (final concentration typically 10-50 µM), add the azide reagent to a final concentration of 2-10 fold molar excess.[12]
-
Initiation: Add the catalyst premix to the protein-azide mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. A typical final concentration might be 1-2.5 mM sodium ascorbate and 0.1-0.5 mM copper.[15]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[11]
-
Purification: Remove excess reagents and purify the resulting protein conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol outlines a general procedure for conjugating an azide-containing molecule to a protein functionalized with a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Strained alkyne-functionalized protein (e.g., DBCO-protein) in an amine-free buffer (e.g., PBS, pH 7.4).[19]
-
This compound.
-
Anhydrous DMSO or DMF for dissolving the azide reagent.[21]
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[19]
-
Reaction Setup: In a suitable reaction vessel, add the azide solution to the DBCO-functionalized protein. A 2 to 4-fold molar excess of the azide reagent over the protein is a common starting point.[19] Ensure the final concentration of DMSO is low (ideally <5% v/v) to avoid protein denaturation.[19]
-
Incubation: Gently mix the components and incubate. Reaction times can vary widely based on the specific strained alkyne and reactants, ranging from 2 to 24 hours.[19] The reaction can be performed at room temperature or at 4°C for longer incubations with sensitive biomolecules.[19]
-
Purification: After the incubation period, purify the conjugated protein from unreacted small molecules using a suitable technique like SEC, dialysis, or spin filtration.
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflows and logical relationships central to the function of the azide group.
Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Logical comparison of CuAAC (catalyzed) versus SPAAC (copper-free) click chemistry pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. This compound, 1835759-80-2 | BroadPharm [broadpharm.com]
- 5. This compound|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Ester Functional Group - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. axispharm.com [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Bioconjugation application notes [bionordika.fi]
- 17. pubs.aip.org [pubs.aip.org]
- 19. benchchem.com [benchchem.com]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to Azido-PEG1-methyl ester for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG1-methyl ester, a versatile heterobifunctional linker, and its application in click chemistry for bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical reagent featuring an azide (B81097) group (-N₃) at one end and a methyl ester (-COOCH₃) at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This structure imparts bifunctionality, making it a valuable tool in chemical biology and drug discovery. The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions are known for their high efficiency, specificity, and biocompatibility. The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugates in aqueous media.[3]
The methyl ester group provides another site for chemical modification. It can be hydrolyzed to a carboxylic acid, which can then be coupled to amine-containing molecules using standard amide bond formation chemistry. This dual functionality allows for the sequential or orthogonal conjugation of different molecular entities.
Physicochemical Properties and Handling
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | methyl 3-(2-azidoethoxy)propanoate | [2] |
| Synonyms | This compound | [2][3] |
| CAS Number | 1835759-80-2 | [3] |
| Molecular Formula | C₆H₁₁N₃O₃ | [3] |
| Molecular Weight | 173.17 g/mol | [4] |
| Appearance | Liquid | N/A |
| Purity | ≥95% - 98% | [4] |
| Solubility | Soluble in DMSO, DMF, DCM. | [5][6] |
| Storage Conditions | Store at -20°C for long-term storage. | [3] |
Core Application: Click Chemistry
The primary utility of this compound lies in its participation in click chemistry reactions. The azide moiety reacts readily with terminal alkynes to form a stable triazole linkage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common form of click chemistry used with azide-PEG linkers. It is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7] To stabilize the Cu(I) oxidation state and prevent side reactions, a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly used.[7][8]
Figure 1. General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of copper is a concern, a copper-free version of the click reaction, known as SPAAC, can be employed. In this case, the azide group of this compound reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.[1][9]
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC reactions. These should be considered as a starting point and may require optimization for specific applications.
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Store at -20°C.
-
Alkyne-modified molecule: Dissolve the alkyne-containing substrate in a compatible solvent (e.g., water, buffer, or organic solvent) to a desired concentration (e.g., 1-10 mM).
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
General Protocol for CuAAC Bioconjugation
This protocol is suitable for the labeling of proteins or other biomolecules in an aqueous environment.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., to a final concentration of 100 µM) with this compound (typically 1.5 to 10-fold molar excess).
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio (e.g., 5 µL of 100 mM THPTA and 1 µL of 100 mM CuSO₄). Vortex briefly.
-
Add Catalyst: Add the catalyst premix to the reaction mixture containing the alkyne and azide to achieve a final copper concentration of 0.5-2 mM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
Figure 2. Experimental workflow for a typical bioconjugation using this compound via CuAAC.
Application in PROTAC Development
This compound is a valuable building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein.
The azide functionality of this compound can be used to "click" onto an alkyne-modified E3 ligase ligand or target protein ligand. The methyl ester can be hydrolyzed to a carboxylic acid and coupled to the other binding moiety. This modular approach allows for the rapid synthesis of a library of PROTACs with different linker lengths and compositions to optimize degradation efficiency.
Figure 3. Logical workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a highly versatile and valuable reagent for researchers in the fields of chemical biology, drug discovery, and materials science. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the straightforward construction of complex molecular architectures. The protocols and data provided in this guide serve as a comprehensive resource for the successful application of this compound in a variety of research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. This compound|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]
- 4. This compound, 1835759-80-2 | BroadPharm [broadpharm.com]
- 5. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 6. Azido-PEG1-acid, 1393330-34-1 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Principles and Applications of Azido-PEG1-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of Azido-PEG1-methyl ester, a versatile heterobifunctional linker. With its azide (B81097) moiety for "click" chemistry, a short polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester group, this reagent is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex therapeutic molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Principles of this compound
This compound is a chemical entity designed for the covalent linkage of two different molecules. Its structure and functionality are key to its utility in diverse research and development applications.
Chemical Structure and Properties:
| Property | Value | Reference |
| Chemical Formula | C6H11N3O3 | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Varies (often a colorless oil or solid) | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) | [2] |
| Storage | Recommended at -20°C for long-term stability | [1] |
The hydrophilic single ethylene (B1197577) glycol (PEG1) unit enhances the aqueous solubility of the molecule and the resulting conjugates, which is often a critical attribute for biological applications.[1][3][4]
Key Functional Groups and Their Reactivity:
-
Azide Group (-N3): This functional group is the cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[5][6][7]
-
Methyl Ester Group (-COOCH3): The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with primary amines on biomolecules, forming stable amide bonds. This functionality provides an alternative conjugation strategy.
Experimental Protocols
The primary application of this compound is in CuAAC reactions. The following is a generalized protocol for the conjugation of an alkyne-functionalized molecule to this compound.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an alkyne-containing peptide to this compound.
Materials:
-
Alkyne-functionalized peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized peptide in a degassed buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand (THPTA or TBTA) in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized peptide and this compound. A molar excess of the azido-linker is typically used.
-
Add the copper ligand to the reaction mixture, followed by the CuSO4 solution. The ligand-to-copper ratio is crucial and should be optimized (typically 2:1 to 5:1).
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently agitated.
-
The reaction progress can be monitored by analytical techniques such as LC-MS.
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate chromatographic method. For peptides and proteins, size-exclusion chromatography or reverse-phase HPLC are commonly employed.[8]
-
Quantitative Analysis:
The success of the conjugation can be quantified by various methods:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the mass of the final conjugate, thereby verifying the successful addition of the this compound.[9][10][11]
-
HPLC Analysis: Analytical HPLC can be used to assess the purity of the conjugate and quantify the reaction yield by comparing the peak areas of the starting materials and the product.[8]
-
Protein Concentration Assays: For protein conjugates, assays like the Bradford or BCA assay can be used to determine the protein concentration before and after conjugation, although these methods do not directly measure conjugation efficiency.[7][12][13][][15]
| Parameter | Typical Value/Range | Notes |
| Reaction Time | 1 - 4 hours | Can be optimized based on reactants and concentrations. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are a key advantage of click chemistry. |
| Typical Yield | >90% | CuAAC is known for its high efficiency.[16] |
| Linkage Stability | High | The resulting 1,2,3-triazole linkage is highly stable to hydrolysis, oxidation, and enzymatic degradation.[7][17][18] |
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound is a valuable building block for constructing the linker component of PROTACs.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a modular approach.
Description of the Workflow:
-
Synthesis of Precursors: The process begins with the synthesis or acquisition of a ligand for the protein of interest (POI) that has been functionalized with an alkyne group, and a ligand for an E3 ligase (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[2][19]
-
Linker Conjugation: this compound is conjugated to the alkyne-functionalized POI ligand via a CuAAC "click" reaction. This forms a stable triazole linkage and results in a POI ligand-linker intermediate.
-
Final PROTAC Assembly: The methyl ester on the linker intermediate is hydrolyzed to a carboxylic acid. This acid is then activated and coupled to an amine on the E3 ligase ligand through an amide bond formation, yielding the final PROTAC molecule.
Signaling Pathway Application: EGFR Degradation by a PROTAC
A key application of PROTACs is in oncology, where they can be designed to target and degrade cancer-promoting proteins like the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action of an EGFR-Targeting PROTAC
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and degradation effect of PROTACs targeting EGFR triple mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Triazole‐Allied Schiff Base and Its Applications as a Therapeutic Agent for Cervical Cancer and as a Plant Growth Regulator for Maize Seeds | Semantic Scholar [semanticscholar.org]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Azido-PEG1-methyl ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical properties, safety, and applications of Azido-PEG1-methyl ester. This bifunctional molecule is a valuable tool in bioconjugation, particularly in the fields of proteomics and drug discovery, serving as a key component in "Click Chemistry" and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Safety Data
This compound, with the chemical name methyl 3-(2-azidoethoxy)propanoate, is a crosslinker featuring an azide (B81097) group and a methyl ester.[1] The presence of the azide allows for its use in highly specific and efficient click chemistry reactions, while the short polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media.[2][3]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1835759-80-2 | [2] |
| Molecular Formula | C6H11N3O3 | [2] |
| Molecular Weight | 173.17 g/mol | [4] |
| Appearance | Not explicitly stated, likely a liquid or solid | N/A |
| Purity | ≥98% | [2] |
| Solubility | Soluble in aqueous media | [2][3] |
| Storage | -20°C | [2] |
Safety Data Summary
| Hazard | Precautionary Statement | Reference(s) |
| General Handling | Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. | [5] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [5] |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [5] |
| Storage | Store locked up. | [5] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
| Stability | Stable under recommended storage conditions. | [5] |
Note: The toxicological properties of this compound have not been thoroughly investigated. Researchers should treat this compound with caution and refer to institutional safety protocols for handling potentially hazardous materials.
Experimental Protocols and Applications
This compound is a versatile reagent primarily utilized in two key areas of biomedical research: "Click Chemistry" for bioconjugation and as a flexible linker in the synthesis of PROTACs.
Click Chemistry
The azide group of this compound enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction forms a stable triazole linkage with an alkyne-containing molecule.[6]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Appropriate solvent (e.g., water, DMSO/t-butanol)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the alkyne-modified molecule at a desired concentration.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of the copper-chelating ligand (THPTA or TBTA) in water or DMSO/t-butanol.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and a molar excess of the this compound solution.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or HPLC).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.
-
Workflow for Click Chemistry Labeling
A general workflow for a click chemistry reaction.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7][8] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex.[9]
This compound can be incorporated as a flexible and hydrophilic linker in PROTAC synthesis. The azide group can be used to conjugate the linker to one of the ligands via click chemistry, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation with the other ligand.
General Workflow for PROTAC Synthesis using this compound
PROTAC synthesis workflow utilizing this compound.
Signaling Pathways and Logical Relationships
The primary role of this compound in a biological context is as a component of a larger molecule, such as a PROTAC. The PROTAC itself does not directly participate in a signaling pathway in the traditional sense but rather co-opts the cell's own protein degradation machinery.
PROTAC-Mediated Protein Degradation Pathway
References
- 1. This compound|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]
- 2. This compound, 1835759-80-2 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
understanding the PEG spacer in Azido-PEG1-methyl ester
An In-depth Technical Guide to Azido-PEG1-methyl ester
Introduction
This compound is a heterobifunctional chemical linker molecule widely utilized in bioconjugation and drug development. It belongs to the family of Polyethylene (B3416737) glycol (PEG) linkers, which are valued for their ability to improve the solubility and pharmacokinetic properties of conjugated molecules. This guide provides a detailed overview of the structure, properties, and applications of this compound, with a focus on the integral role of its PEG spacer.
The molecule consists of three key functional components:
-
An azide group (-N3) : This functional group is a key participant in bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly efficient and specific, allowing for the precise ligation of the linker to molecules containing an alkyne group.
-
A single ethylene (B1197577) glycol unit (PEG1) : This short PEG spacer imparts hydrophilicity to the molecule, which can enhance the solubility of the resulting conjugate in aqueous buffers. It also provides a flexible connection, minimizing steric hindrance between the conjugated entities.
-
A methyl ester group (-COOCH3) : This group serves as a protected carboxylic acid. The ester can be hydrolyzed under basic or acidic conditions to reveal a terminal carboxylic acid, which can then be used for subsequent conjugation, for instance, through amide bond formation with a primary amine (e.g., on a protein's lysine (B10760008) residue).
Core Properties and Data
The physicochemical properties of this compound are critical for its application in experimental design. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C4H7N3O3 |
| Molecular Weight | 145.12 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity | Typically ≥95% (as determined by NMR or LC-MS) |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, CH2Cl2) and water |
| Storage Conditions | Recommended storage at -20°C, protected from light and moisture |
The Role of the PEG1 Spacer
The polyethylene glycol (PEG) spacer is a fundamental component that dictates many of the advantageous properties of this linker. While this compound contains only a single ethylene glycol unit, this short spacer still provides several key benefits:
-
Enhanced Hydrophilicity : The ether oxygens in the PEG backbone are hydrophilic, which can improve the aqueous solubility of otherwise hydrophobic molecules it is attached to. This is crucial for biological applications that require working in aqueous buffers.
-
Flexibility and Reduced Steric Hindrance : The PEG chain is highly flexible, acting as a supple tether between two conjugated molecules. This flexibility can reduce steric clash, ensuring that the biological activity of the conjugated molecules (e.g., a protein or antibody) is retained.
-
Biocompatibility : PEG is well-known for its biocompatibility and low immunogenicity, making it an ideal component for in vivo applications, including drug delivery systems.
Methodological & Application
Application Notes and Protocols for Azido-PEG1-methyl ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-methyl ester is a bifunctional linker molecule widely utilized in bioconjugation and drug development. It features a terminal azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a methyl ester terminus. The azide group serves as a chemical handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] This application note provides detailed protocols for the two primary types of click chemistry reactions involving this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The short PEG linker in this compound enhances the solubility and reduces the aggregation of the resulting conjugate, which is particularly advantageous in biological applications.[2] The methyl ester can be retained or hydrolyzed to a carboxylic acid for further conjugation. These characteristics make this compound a versatile tool for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and the labeling of biomolecules for imaging and tracking studies.[2][3]
Click Chemistry: A Comparative Overview
Click chemistry encompasses a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds. For this compound, the two most relevant click reactions are CuAAC and SPAAC.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring, catalyzed by a copper(I) species.[4][5] CuAAC is known for its fast reaction kinetics and high, often quantitative, yields.[4][6] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[1][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[2][8] The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction.[9] SPAAC is highly biocompatible and ideal for applications in living systems, though its reaction kinetics are generally slower than CuAAC.[1][7]
Quantitative Data Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental requirements, such as the tolerance of the biological system to copper and the desired reaction speed. The following table summarizes key quantitative parameters for both reactions.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity[1][7] | High, suitable for in vivo applications[1][2] |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[7] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[7] |
| Typical Reaction Time | 30 minutes to a few hours[6][7] | 1 to 12 hours (can be longer for less reactive alkynes)[2][7] |
| Typical Reactant Concentration | >10 µM[6] | Can be higher to achieve reasonable reaction times[7] |
| Typical Yields | Near-quantitative[4][7] | Generally high, but can be lower than CuAAC[7][10] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[5][7] | Mixture of 1,4- and 1,5-regioisomers[9] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Solvent: Deionized water, PBS, or a mixture of water with a co-solvent like DMSO or DMF
-
Nitrogen or Argon gas
-
EDTA (optional, for quenching)
Equipment:
-
Reaction vessel (e.g., microcentrifuge tube, round-bottom flask)
-
Magnetic stirrer and stir bar (if applicable)
-
Syringe and needle for degassing
-
Analytical equipment for monitoring reaction progress (e.g., LC-MS, HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.[11]
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.[11]
-
Prepare a 10-100 mM stock solution of the THPTA or TBTA ligand in a compatible solvent (e.g., water for THPTA, DMSO for TBTA).[11]
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen reaction solvent to achieve the desired concentrations.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule.
-
Add this compound. A slight molar excess (1.1 - 1.5 equivalents) of the azide can help drive the reaction to completion.[11]
-
Add the reaction solvent to achieve the final desired concentration.
-
Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. A 1:5 to 1:2 molar ratio of copper to ligand is common.[3][12]
-
-
Degassing:
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[11]
-
-
Reaction Initiation:
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, TLC, or HPLC) until the limiting reagent is consumed.
-
-
Quenching and Purification:
-
The reaction can be quenched by exposure to air or by the addition of a copper chelator like EDTA.[11]
-
Purify the resulting PEGylated conjugate using a suitable chromatographic method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or ion-exchange chromatography, depending on the properties of the product.[13][]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of a DBCO-functionalized molecule to this compound.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Solvent: PBS, pH 7.4, or other amine-free buffer. An organic co-solvent like DMSO or DMF can be used if necessary.[2]
Equipment:
-
Reaction vessel
-
Shaker or rotator
-
Analytical equipment for monitoring reaction progress (e.g., LC-MS, HPLC, SDS-PAGE for proteins)
Procedure:
-
Preparation of Reactants:
-
SPAAC Reaction:
-
Add the this compound stock solution to the solution of the DBCO-functionalized molecule. A molar excess of the azide (e.g., 5-20 fold) is often used to ensure efficient conjugation, especially when working with precious biomolecules.[2]
-
If an organic co-solvent is used, ensure the final concentration is low (e.g., <10%) to avoid denaturation of proteins.[2]
-
-
Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical technique. For proteins, SDS-PAGE can show a shift in molecular weight upon successful conjugation.[8]
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., spin desalting columns) or dialysis.[2][8] For smaller molecules, reversed-phase HPLC can be used for purification.[8]
-
Diagrams
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: General Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. axispharm.com [axispharm.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Bioconjugation of Peptides using Azido-PEG1-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptide-based drugs. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, prolong circulation half-life, and shield the peptide from proteolytic degradation.[1][2] Furthermore, the hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.[1]
Azido-PEG1-methyl ester is a short, heterobifunctional linker that provides a versatile platform for peptide bioconjugation. This linker contains two key functional groups:
-
An azide group (N₃) , which is a key component for bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[3][4][5]
-
A methyl ester group (-COOCH₃) , which can be readily hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated to form an amine-reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, for covalent attachment to primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on a peptide.[2]
This application note provides a detailed protocol for a two-stage approach to peptide bioconjugation using this compound:
-
Peptide Functionalization: Covalent attachment of the Azido-PEG1 linker to the peptide via an amine-reactive strategy.
-
Bioconjugation via Click Chemistry: Subsequent conjugation of the azide-functionalized peptide to an alkyne-containing molecule of interest.
Experimental Workflow
The overall workflow for the bioconjugation of a peptide using this compound is a two-part process. The first part involves the functionalization of the peptide with the azide-PEG linker. The second part is the conjugation of this modified peptide to a molecule of interest via a click reaction.
Caption: Experimental workflow for peptide bioconjugation.
Experimental Protocols
Protocol 1: Functionalization of a Peptide with Azido-PEG1-linker
This protocol details the steps for hydrolyzing the methyl ester of this compound, activating the resulting carboxylic acid, and reacting it with a peptide containing primary amines.
Materials:
-
This compound
-
Peptide of interest (with at least one primary amine)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH), 0.1 M
-
Hydrochloric acid (HCl), 0.1 M
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Hydrolysis of this compound: a. Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., methanol (B129727) or THF). b. Add an equimolar amount of 0.1 M LiOH or NaOH solution. c. Stir the reaction at room temperature and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed. d. Neutralize the reaction mixture with 0.1 M HCl. e. Lyophilize the resulting Azido-PEG1-carboxylic acid.
-
Activation of Azido-PEG1-carboxylic acid: a. Dissolve the dried Azido-PEG1-carboxylic acid, NHS, and DCC (or EDC) in a molar ratio of 1:1.1:1.1 in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-6 hours or at 4°C overnight. c. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration. d. The resulting solution contains the activated Azido-PEG1-NHS ester and can be used directly in the next step.
-
Reaction with Peptide: a. Dissolve the peptide of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. Add the activated Azido-PEG1-NHS ester solution to the peptide solution. A molar excess of the PEG linker (e.g., 5-10 fold) is recommended to drive the reaction to completion. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. d. Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: a. Purify the azide-functionalized peptide from unreacted peptide and excess PEG linker using RP-HPLC. b. Lyophilize the purified product. c. Characterize the product by mass spectrometry to confirm the addition of the Azido-PEG1 linker.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized peptide to an alkyne-containing molecule.
Materials:
-
Purified azide-functionalized peptide
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4
-
Purification system: Size-Exclusion Chromatography (SEC) or RP-HPLC
Procedure:
-
Reaction Setup: a. Dissolve the azide-functionalized peptide and the alkyne-containing molecule in the Reaction Buffer. A slight molar excess of the alkyne-containing molecule (e.g., 1.5-2 fold) is often used. b. Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and TBTA (e.g., 50 mM in DMSO).
-
Click Reaction: a. To the solution containing the peptide and alkyne, add TBTA to a final concentration of 1 mM. b. Add CuSO₄ to a final concentration of 0.1 mM. c. Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM. d. Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Purification: a. Purify the final bioconjugate from excess reagents and byproducts using an appropriate chromatography method such as SEC or RP-HPLC.[6][] b. Collect and pool the fractions containing the purified conjugate. c. Lyophilize the final product.
-
Characterization: a. Confirm the identity and purity of the final bioconjugate using mass spectrometry and HPLC analysis.
Data Presentation
The following tables provide representative data for the characterization of the intermediate and final products.
Table 1: Mass Spectrometry Analysis of Peptide Functionalization
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Comments |
| Unmodified Peptide | 1500.0 | 1500.2 | - | |
| Azide-PEG1-Peptide | 1615.1 | 1615.3 | +115.1 | Corresponds to the addition of one Azido-PEG1-linker. |
Table 2: HPLC Analysis of Reaction Purity
| Sample | Retention Time (min) | Peak Area (%) |
| Unmodified Peptide | 10.5 | >98% |
| Azide-PEG1-Peptide (Crude) | 10.5 (Unreacted) | 15% |
| 11.2 (Product) | 85% | |
| Azide-PEG1-Peptide (Purified) | 11.2 | >99% |
| Final Bioconjugate (Purified) | 12.8 | >97% |
Chemical Reaction Pathway
The chemical pathway for the functionalization of a peptide with this compound and subsequent click chemistry is illustrated below.
Caption: Chemical reaction pathway.
Conclusion
The use of this compound provides a robust and versatile method for the bioconjugation of peptides. The two-stage approach, involving an initial amine-reactive functionalization followed by a highly specific click reaction, allows for the precise and efficient generation of well-defined peptide conjugates. This methodology is a valuable tool for researchers and drug developers seeking to improve the therapeutic potential of peptides.
References
- 1. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG1-methyl ester in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1][] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[]
This document provides detailed application notes and protocols for the use of Azido-PEG1-methyl ester, a short, hydrophilic linker, in the synthesis of PROTACs. This linker is particularly amenable to "click chemistry," a set of highly efficient and specific reactions, for the conjugation of the POI and E3 ligase ligands.[3]
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional molecule containing an azide (B81097) group and a methyl ester. The azide moiety allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, two prominent examples of click chemistry.[3] The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for further conjugation, or it can be incorporated as part of the final PROTAC structure. The short PEG chain (n=1) imparts hydrophilicity, which can improve the solubility of the resulting PROTAC molecule.
Chemical Structure of this compound:
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a modular approach where the POI ligand and the E3 ligase ligand are individually functionalized with complementary reactive groups (e.g., an alkyne and an azide). These functionalized ligands are then joined using a click chemistry reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis and evaluation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand (prepared using this compound).
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand (prepared from this compound)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
Solvent (e.g., DMSO/water, t-BuOH/water)
-
Nitrogen or Argon gas
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a suitable solvent mixture (e.g., DMSO/water 1:1).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
If using THPTA, prepare a stock solution (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
If using THPTA, add the THPTA solution (e.g., 5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (e.g., 0.1 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.5 equivalents).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent and prepare for purification.
-
-
Purification and Characterization:
-
Purify the crude PROTAC using preparative reverse-phase HPLC.
-
Collect and lyophilize the fractions containing the pure product.
-
Characterize the final PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
-
Quantitative Data (Example):
| Parameter | Value |
| Reaction Scale | 10 mg of alkyne-functionalized POI ligand |
| Typical Yield | 60-95% |
| Purity (by HPLC) | >95% |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial when working with sensitive biological molecules. It requires one of the ligands to be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
Strained alkyne-functionalized POI ligand (e.g., DBCO-functionalized)
-
Azide-functionalized E3 ligase ligand (prepared from this compound)
-
Solvent (e.g., DMSO, DMF, or aqueous buffers)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Preparation of Reagents:
-
Dissolve the strained alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine the strained alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. SPAAC reactions are typically slower than CuAAC and may require longer reaction times (4-24 hours).
-
Once the reaction is complete, dilute the mixture with a suitable solvent for purification.
-
-
Purification and Characterization:
-
Purify the crude PROTAC using preparative reverse-phase HPLC.
-
Collect and lyophilize the fractions containing the pure product.
-
Characterize the final PROTAC by LC-MS and NMR.
-
Quantitative Data (Example):
| Parameter | Value |
| Reaction Scale | 10 mg of DBCO-functionalized POI ligand |
| Typical Yield | 50-90% |
| Purity (by HPLC) | >95% |
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its compatibility with highly efficient click chemistry reactions allows for the rapid and modular assembly of PROTAC libraries for structure-activity relationship (SAR) studies. The short PEG spacer can favorably impact the physicochemical properties of the resulting PROTACs. The detailed protocols provided herein offer a starting point for researchers to incorporate this useful linker into their PROTAC design and discovery workflows.
References
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG1-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097), with remarkable efficiency and specificity.[3][4] The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5]
Azido-PEG1-methyl ester is a bifunctional linker that incorporates an azide group for participation in the CuAAC reaction and a short polyethylene (B3416737) glycol (PEG) spacer with a terminal methyl ester. The PEG moiety enhances aqueous solubility, a critical feature for biological applications. This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[6][7] PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[8]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, quantitative data from analogous reactions to guide experimental design, and a description of the targeted protein degradation pathway relevant to its application in PROTACs.
Data Presentation
The following table summarizes representative quantitative data for CuAAC reactions involving short-chain Azido-PEG esters, analogous to this compound. This data is intended to serve as a guideline for reaction optimization. Actual yields and reaction times will vary depending on the specific alkyne substrate, catalyst system, and reaction conditions.
| Alkyne Substrate | Azide Substrate | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl-modified Peptide | Azido-PEG2-Biotin | 1% CuSO₄, 5% Sodium Ascorbate (B8700270) | H₂O/t-BuOH | 8 | >95 | [5] |
| Alkyne-modified Oligonucleotide | Azido-PEG-Fluorophore | 5% CuSO₄, 10% THPTA, 20% Sodium Ascorbate | Aqueous Buffer | 4 | >90 | [4] |
| Phenylacetylene | Ethyl Azidoacetate | 1% CuI | THF | 12 | 91 | [2] |
| Alkyne-functionalized BRD4 ligand | Azido-PEG-VHL ligand | 10% CuSO₄, 20% Sodium Ascorbate | DMF | 2 | up to 90 | [9] (PROTAC Synthesis) |
| Terminal Alkyne on a Solid Support | Azido-PEG-small molecule | 20% CuI | DCM/DMF | 12 | >95 |
Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency in aqueous media.[5]
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Solution Phase
This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with a terminal alkyne-containing molecule in solution.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), water/t-butanol mixture)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
If using, prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMF, DCM).
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the alkyne-functionalized molecule (1 equivalent).
-
Add this compound (1.1 to 1.5 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration (typically 1-10 mM).
-
If using THPTA, add the ligand to the reaction mixture (typically 5 equivalents relative to CuSO₄).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ stock solution to the reaction mixture (typically 1-5 mol%).
-
Add the freshly prepared sodium ascorbate stock solution to initiate the reaction (typically 10-20 mol%).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a chelating agent such as EDTA to remove the copper catalyst.
-
Purify the product using an appropriate method, such as column chromatography, preparative HPLC, or precipitation.
-
Protocol 2: Bioconjugation of an Alkyne-Modified Protein with this compound
This protocol provides a method for labeling an alkyne-modified protein with this compound in an aqueous buffer.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄:THPTA (1:5 molar ratio) in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (make fresh).
-
-
Reaction Setup:
-
To the solution of the alkyne-modified protein (typically 1-5 mg/mL), add a 10- to 50-fold molar excess of the this compound stock solution.
-
Gently mix the solution.
-
-
Initiation of the Reaction:
-
Add the CuSO₄:THPTA stock solution to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Remove excess reagents and the catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer containing a chelating agent like EDTA.
-
Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry, or other relevant analytical techniques.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Signaling pathway of targeted protein degradation mediated by a PROTAC molecule.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. glenresearch.com [glenresearch.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG1-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to SPAAC and Azido-PEG1-methyl ester
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the high ring strain of cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which rapidly and specifically react with azide-functionalized molecules to form a stable triazole linkage.[1][3]
This compound is a versatile chemical tool featuring a terminal azide (B81097) group for SPAAC reactions, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and a methyl ester group. This reagent is particularly valuable in the field of drug development for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[4][5] The inclusion of a PEG linker can also favorably influence reaction kinetics.
Key Advantages of SPAAC with this compound:
-
Biocompatibility: The absence of a copper catalyst makes this reaction ideal for use in living systems.[1]
-
High Selectivity: The azide and strained alkyne groups react orthogonally to other functional groups found in biological molecules.[1]
-
Favorable Kinetics: The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid ligation under physiological conditions.
-
Versatility: This linker is a key component for modularly constructing complex biomolecules.
Quantitative Data Summary
The kinetics of SPAAC reactions are influenced by several factors, including the specific structures of the azide and cyclooctyne, pH, temperature, and the presence of PEG linkers. While specific kinetic data for this compound is not extensively published, the following tables provide representative data for similar SPAAC reactions to guide experimental design.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Partner | Solvent/Buffer | Rate Constant (k₂) (M⁻¹s⁻¹) |
| BCN | Benzyl Azide | CD₃CN/D₂O (3:1) | 0.14 |
| BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |
| DBCO | Benzyl Azide | Organic (co)solvents | ~0.1 - 1.0 |
| DBCO-PEG5-Herceptin | Azido-Sugar | HEPES (pH 7) | ~0.37 |
| DBCO-Herceptin | Azido-Sugar | HEPES (pH 7) | ~0.24 |
Data compiled from multiple sources. Rates are approximate and can vary based on specific reaction conditions.
Table 2: Factors Influencing SPAAC Reaction Rates
| Factor | Observation | Impact on Rate |
| PEG Linker | Addition of a PEG spacer to a DBCO-conjugated antibody. | ~31% increase in reaction rate.[6] |
| pH | Higher pH values generally lead to faster reactions. | Increased rate. |
| Buffer | HEPES buffer (pH 7) showed higher rate constants compared to PBS (pH 7). | Buffer composition can significantly alter kinetics.[6] |
| Temperature | Increased temperature. | Increased rate. |
| Steric Hindrance | Proximity of the DBCO group to a large biomolecule. | Can decrease the reaction rate.[7] |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation using this compound and a DBCO-functionalized Protein
This protocol outlines the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Spin desalting columns for purification.
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized protein to the desired final concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the azide linker is typically used to ensure efficient conjugation. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Synthesis of a PROTAC Molecule via SPAAC
This protocol describes the final ligation step in a modular PROTAC synthesis, where an azide-functionalized warhead is coupled to a DBCO-functionalized E3 ligase ligand.
Materials:
-
Warhead molecule functionalized with this compound.
-
DBCO-functionalized E3 ligase ligand.
-
Anhydrous reaction solvent (e.g., DMSO or DMF).
-
Purification system (e.g., reversed-phase HPLC).
-
Analytical instruments for characterization (e.g., NMR, HRMS).
Procedure:
-
Dissolve Reactants: Dissolve the warhead-Azido-PEG1-methyl ester conjugate and the DBCO-functionalized E3 ligase ligand in the reaction solvent.
-
SPAAC Ligation: Mix the two solutions in equimolar amounts or with a slight excess of one component. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until completion.
-
Purification: Purify the resulting PROTAC molecule using a suitable chromatographic method, such as reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using NMR and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: General mechanism of the SPAAC reaction.
Caption: A typical workflow for bioconjugation using SPAAC.
Caption: Workflow for the synthesis of a PROTAC molecule.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
reaction conditions for Azido-PEG1-methyl ester conjugation
Application Notes: Conjugation of Azido-PEG1-methyl ester
Introduction
This compound is a bifunctional linker molecule designed for bioconjugation and chemical modification. It features an azide (B81097) group for "click chemistry" ligation and a methyl ester terminus. The short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility of the molecule in aqueous buffers commonly used in biological experiments[1][2][3]. This reagent is a valuable tool for researchers in drug development, proteomics, and materials science, enabling the stable and efficient linkage of molecules.
The azide group is a key functional moiety that is largely inert to biological molecules, making it an ideal bioorthogonal handle[4]. It participates in highly specific and efficient cycloaddition reactions with alkynes. The two primary methods for conjugating this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[5][6].
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, involving the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring[5][7][8]. This reaction is characterized by its high yield, specificity, and mild reaction conditions, allowing it to proceed in aqueous environments over a broad pH range (4-12)[7][9]. The reaction requires a catalytic amount of copper(I), which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate[8][10][11]. To enhance catalyst stability and prevent oxidative side reactions, a chelating ligand is often employed. For aqueous systems, the water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred as it stabilizes the Cu(I) oxidation state and minimizes cytotoxicity[10][12].
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC, making it exceptionally well-suited for applications in living systems where copper toxicity is a concern[5][][14]. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide[15][16][17]. The driving force for this cycloaddition is the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage without the need for a catalyst[][16][18]. The reaction is highly bioorthogonal, rapid, and proceeds efficiently at physiological temperature and pH[17].
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of this compound to a terminal alkyne-modified protein in an aqueous buffer system.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) solution (optional, e.g., 100 mM in water)[11][12]
-
Purification system (e.g., dialysis or size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a fresh 50 mM solution of sodium ascorbate in water. The solution is prone to oxidation and should be used within a day[12].
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. For a final reaction concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA per 500 µL final reaction volume[11]. Let this mixture stand for a few minutes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution. The final protein concentration should be in the low micromolar range (e.g., 10-50 µM).
-
Add the this compound stock solution to the protein solution. A 2 to 10-fold molar excess of the azide over the alkyne-protein is recommended[11][19].
-
Add the CuSO₄/THPTA catalyst premix to the reaction tube.
-
If desired, add aminoguanidine to a final concentration of 5 mM to prevent damage to biomolecules from reactive oxygen species[11][12].
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM[11].
-
Gently vortex the mixture. It is recommended to degas the solution and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst[12][19].
-
-
Incubation:
-
Purification:
Quantitative Data Summary (CuAAC)
| Parameter | Recommended Range | Typical Value |
| Alkyne-Protein Conc. | 1 - 100 µM | 20 µM |
| This compound (molar excess) | 2x - 50x | 10x |
| CuSO₄ Conc. | 0.05 - 0.25 mM | 0.1 mM |
| THPTA Ligand Conc. | 0.25 - 1.25 mM | 0.5 mM |
| Ligand:Copper Ratio | 5:1 | 5:1 |
| Sodium Ascorbate Conc. | 1 - 5 mM | 5 mM |
| Temperature | Room Temperature | 25°C |
| Reaction Time | 1 - 16 hours | 8 hours |
| pH | 6.5 - 8.0 | 7.4 |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a DBCO-modified biomolecule.
Materials:
-
DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO) or aqueous buffer
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a solvent compatible with the biomolecule (DMSO or aqueous buffer).
-
-
Reaction Setup:
-
In a reaction tube, combine the DBCO-modified biomolecule with the this compound solution. A 1.5 to 5-fold molar excess of the azide reagent is typically sufficient due to the high reactivity of DBCO.
-
Ensure the final concentration of any organic solvent (like DMSO) is low enough (typically <10%) to not affect the stability of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture. The reaction is often complete within 1-4 hours at room temperature but can be left overnight at 4°C[20].
-
-
Purification:
-
Purify the resulting conjugate to remove excess this compound using an appropriate method such as size-exclusion chromatography or dialysis.
-
Quantitative Data Summary (SPAAC)
| Parameter | Recommended Range | Typical Value |
| DBCO-Biomolecule Conc. | 1 - 100 µM | 20 µM |
| This compound (molar excess) | 1.5x - 10x | 3x |
| Temperature | 4°C - 37°C | Room Temperature |
| Reaction Time | 1 - 12 hours | 4 hours |
| pH | 6.5 - 8.5 | 7.4 |
Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Pathway.
Caption: General Experimental Workflow for Azide-Alkyne Conjugation.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 1835759-80-2 | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioclone.net [bioclone.net]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. lumiprobe.com [lumiprobe.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. benchchem.com [benchchem.com]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
- 20. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Cell Surface Labeling with Azido-PEG1-Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent modification of cell surface proteins with an azide-functionalized polyethylene (B3416737) glycol (PEG) linker. This method enables the introduction of a bioorthogonal azide (B81097) handle onto the cell surface, which can then be used for a variety of downstream applications through "click chemistry," such as the attachment of fluorophores for imaging, biotin (B1667282) for purification, or therapeutic molecules for drug delivery.
The primary method described herein utilizes an N-hydroxysuccinimide (NHS) ester-functionalized Azido-PEG linker (e.g., Azido-PEG1-NHS ester), which efficiently reacts with primary amines on cell surface proteins. While Azido-PEG1-methyl ester is a related reagent, its reactivity with amines is generally lower than that of the corresponding NHS ester under physiological conditions. Therefore, for direct labeling of cell surface proteins, the NHS ester variant is recommended for higher efficiency.[1][2][3][4][5][6]
Principle of the Method
The cell surface labeling strategy is a two-step process:
-
Covalent Attachment of the Azido-PEG Linker: An amine-reactive Azido-PEG-NHS ester is used to label cell surface proteins. The NHS ester reacts with primary amines, primarily the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This step introduces an azide group onto the cell surface.[1][2]
-
Bioorthogonal Click Chemistry: The azide-functionalized cell surface can then be specifically and efficiently modified with a molecule containing a compatible bioorthogonal functional group, such as an alkyne or a cyclooctyne (B158145) (e.g., DBCO, BCN). This reaction, known as "click chemistry," is highly specific and does not interfere with native biological processes.[2] Two common types of click chemistry are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction, though the copper catalyst can be toxic to living cells, making it more suitable for fixed cells or in vitro applications.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that is ideal for live-cell labeling due to its biocompatibility.[2]
-
Applications
-
Cell Imaging and Tracking: Fluorescently label specific cell populations for microscopy or flow cytometry.[7]
-
Glycoprotein (B1211001) Analysis: In conjunction with metabolic labeling using azido (B1232118) sugars, this method can be used to study cell surface glycans.[7][8]
-
Drug Delivery and Targeting: Attach therapeutic agents or targeting ligands to the cell surface.
-
Proteomics: Isolate and identify cell surface proteins.[9]
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with Azido-PEG-NHS Ester
This protocol provides a general procedure for labeling proteins on the surface of live cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest in suspension or adherent culture
-
Azido-PEG1-NHS ester (or other Azido-PEG-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, free of amines (e.g., Tris)
-
Quenching Buffer: 100 mM Tris or glycine (B1666218) in PBS
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to a suitable confluency (e.g., 80-90%).
-
For suspension cells, harvest and wash twice with amine-free PBS by gentle centrifugation. Resuspend the cell pellet in cold PBS to the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).
-
-
Reagent Preparation:
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[1][3]
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS ester in anhydrous DMSO or DMF.[1][2] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[1][3]
-
-
Labeling Reaction:
-
Add the Azido-PEG-NHS ester stock solution to the cell suspension to achieve the desired final concentration. A typical starting point is a 20-fold molar excess relative to the estimated amount of surface-accessible primary amines, though the optimal concentration should be determined empirically.
-
Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes with gentle mixing.[1][3]
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[2]
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unreacted labeling reagent and byproducts. For each wash, gently centrifuge the cells and resuspend the pellet in fresh PBS.
-
-
Downstream Applications:
-
The azide-labeled cells are now ready for the subsequent click chemistry reaction (Protocol 2) or other downstream applications.
-
Protocol 2: Click Chemistry Reaction on Azide-Labeled Cells (SPAAC Example)
This protocol describes the conjugation of a DBCO-functionalized molecule (e.g., a fluorophore) to azide-labeled cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore)
-
PBS or other suitable buffer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
Resuspend the azide-labeled cells in PBS.
-
Add the DBCO-functionalized molecule to the cell suspension. A 1.5 to 3-fold molar excess of the DBCO reagent over the estimated number of azide groups is a good starting point.[10]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorophore.[10]
-
-
Washing:
-
Wash the cells three times with cold PBS to remove the unreacted DBCO-reagent.
-
-
Analysis:
-
The labeled cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.
-
Data Presentation
Successful labeling should be quantified to ensure reproducibility. Key parameters include the Degree of Labeling (DoL) and Labeling Efficiency.
Table 1: Quantitative Parameters for Cell Surface Protein Labeling
| Parameter | Description | Typical Range | Method of Determination |
| Degree of Labeling (DoL) | The average number of azide-PEG molecules conjugated per cell surface protein. | 1 - 10 | Mass Spectrometry (for purified proteins), Flow Cytometry (relative quantification on cells) |
| Labeling Efficiency (%) | The percentage of the initial Azido-PEG-NHS ester that is covalently attached to the cell surface proteins. | 30 - 80% | UV-Vis Spectroscopy by quantifying unreacted linker in the supernatant after labeling and washing. |
Table 2: Example Data for Labeling of a Generic IgG Antibody with Azido-PEG-NHS Ester [2]
| Protein Concentration (mg/mL) | Molar Excess of Azido-PEG-NHS Ester | Degree of Labeling (Azides/Protein) |
| 1 | 20-fold | 2 - 4 |
| 5 | 20-fold | 4 - 6 |
| 10 | 20-fold | 5 - 8 |
Visualizations
Experimental Workflow
Signaling Pathway Modulation
Cell surface PEGylation can sterically hinder the interaction of ligands with their receptors, thereby modulating downstream signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-characterized signaling cascade that can be affected by such modifications.[11][12][13]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 6. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 7. Azide-based Cell Surface Glycan Labeling Service - CD BioGlyco [glycoclick.bioglyco.com]
- 8. Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling cell surface glycosylphosphatidylinositol-anchored proteins through metabolic engineering using an azide-modified phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of epidermal growth factor receptor (EGFR) cell surface expression levels on effector mechanisms of EGFR antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Azido-PEG1-methyl ester into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sophisticated drug delivery systems necessitates precise control over the assembly of therapeutic agents, targeting moieties, and nanocarriers. Azido-PEG1-methyl ester is a heterobifunctional linker that serves as a critical tool in this process. It features a terminal azide (B81097) group for highly specific "click" chemistry reactions and a short polyethylene (B3416737) glycol (PEG) spacer that enhances hydrophilicity and solubility.[1][2] The methyl ester group provides a stable terminus, preventing unwanted reactions.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into various drug delivery platforms, such as nanoparticles and liposomes. The primary application of this linker is to introduce an azide functional group onto a surface or molecule, which can then be used to conjugate other molecules containing a corresponding alkyne group via click chemistry.
Principle of Application: The Power of Click Chemistry
The core utility of this compound lies in its azide (-N3) group, which is a key component in bioorthogonal "click" chemistry.[1] This suite of reactions is characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents, including water.[3] For drug delivery applications, two main types of azide-alkyne cycloaddition are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[4] The reaction is catalyzed by a copper(I) source, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.[5] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with an azide to form a triazole linkage.[2][5] The reaction is driven by the release of ring strain in the cyclooctyne.[2]
The short PEG1 spacer in this compound provides several advantages, including increased aqueous solubility and a reduction in non-specific protein binding, which can improve the in vivo circulation time of the drug delivery system.[6]
Applications in Drug Delivery
The versatility of click chemistry enabled by azido-functionalized linkers allows for a modular approach to designing complex drug delivery systems.
-
Surface Functionalization of Nanoparticles and Liposomes: this compound can be used to modify the surface of pre-formed nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, PLGA nanoparticles) or liposomes.[7][8] This introduces azide handles onto the surface, which can then be used to attach targeting ligands, imaging agents, or other functional molecules.
-
Development of Targeted Drug Delivery Systems: By clicking a targeting moiety (e.g., folic acid, antibodies, peptides) onto the azide-functionalized surface of a drug-loaded nanocarrier, one can achieve active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[9][10]
-
Construction of Antibody-Drug Conjugates (ADCs): While not the most common linker for ADCs, the principles of using azido-PEG linkers are applicable. An antibody can be modified to contain an azide group, which is then used to attach a cytotoxic drug payload via click chemistry.[11]
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained when incorporating PEG linkers and conjugating molecules to drug delivery systems. The exact values will vary depending on the specific nanoparticle composition, drug, and targeting ligand used.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation and Conjugation
| Parameter | Before PEGylation | After PEGylation | After Ligand Conjugation | Reference(s) |
| Hydrodynamic Diameter (nm) | 130 | ~184-286 | ~241.3 | [8][9][12] |
| Zeta Potential (mV) | -30.1 | -18.6 to -5 | -9 | [12][13] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.3 | [14] |
Table 2: Drug Loading and In Vitro Release Characteristics of PEGylated Nanocarriers
| Drug | Nanocarrier System | Drug Loading Efficiency (%) | Drug Loading Content (wt%) | Cumulative Release (pH 7.4, 48h) | Cumulative Release (pH 5.0-6.0, 48h) | Reference(s) |
| Doxorubicin (B1662922) | PEGylated PLGA Nanoparticles | 47% | ~5% | ~60% | ~90% | [8][15] |
| Doxorubicin | PEGylated Liposomes | >90% | 1.6-1.9 mg/mL | ~20% | ~40-50% | [16][17] |
| Paclitaxel | PEGylated Graphene Oxide | ~85% | Not Reported | ~30-40% | ~60-90% | [18] |
| Paclitaxel | PEG-b-PCL Micelles | >90% (as prodrug) | 17-22% (as prodrug) | Sustained release over days | Not Reported | [19] |
Experimental Protocols
The following are detailed protocols for the functionalization of a generic drug delivery nanoparticle (NP) or liposome (B1194612) with a targeting ligand using this compound and click chemistry.
Protocol 1: Two-Step Functionalization of Nanoparticles using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the initial modification of an amine-functionalized nanoparticle with an NHS-PEG-Azide linker, followed by the conjugation of an alkyne-containing targeting ligand.
Workflow for CuAAC Functionalization of Nanoparticles
Caption: Workflow for nanoparticle functionalization via CuAAC.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH₂, silica-NH₂, or liposomes containing amine-lipids)
-
NHS-PEGn-Azide (prepared from Azido-PEGn-acid and NHS/EDC, or commercially available)
-
Alkyne-modified targeting ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 7.2-7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Size-Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
Part A: Azide Functionalization of Nanoparticles
-
Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Linker Addition: Prepare a 10 mM stock solution of NHS-PEGn-Azide in anhydrous DMSO. Add a 10- to 20-fold molar excess of the linker stock solution to the nanoparticle suspension. Ensure the final DMSO concentration is below 10% (v/v) to maintain nanoparticle integrity.
-
Reaction: Incubate the mixture for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted linker by dialysis against the Reaction Buffer or by using an SEC column.
Part B: CuAAC Conjugation of Targeting Ligand
-
Reactant Preparation: To the purified azide-functionalized nanoparticles, add the alkyne-modified targeting ligand to a final concentration of 2-10 fold molar excess over the estimated number of azide groups.
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. Combine a 20 mM CuSO₄ stock solution and a 50 mM THPTA stock solution in a 1:5 molar ratio.[4] Let it stand for 1-2 minutes.
-
Initiation: Add the catalyst premix to the nanoparticle/ligand mixture. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[7]
-
Reaction: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final targeted nanoparticles using SEC or centrifugal filtration to remove the catalyst, excess ligand, and other reagents.
-
Characterization: Characterize the final product for size and zeta potential (DLS), successful conjugation (FTIR, NMR, or fluorescence if the ligand is tagged), drug loading, and release kinetics.
Protocol 2: One-Step Functionalization using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for conjugating an azide-containing ligand to a nanoparticle surface functionalized with a strained cyclooctyne (e.g., DBCO).
Workflow for SPAAC Functionalization of Nanoparticles
Caption: Workflow for nanoparticle functionalization via SPAAC.
Materials:
-
Nanoparticles functionalized with a strained alkyne (e.g., DBCO-lipids in liposomes)
-
Azide-modified targeting ligand (can be prepared using this compound chemistry)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
SEC column or dialysis cassettes
Procedure:
-
Preparation: Suspend the DBCO-functionalized nanoparticles in PBS buffer (pH 7.4).
-
Ligand Preparation: Prepare a stock solution of the azide-modified ligand in DMSO.
-
Reaction: Add the azide-ligand stock solution to the nanoparticle suspension at a 2-5 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.[5]
-
Purification: Remove the excess unreacted ligand via SEC or dialysis.
-
Characterization: Analyze the final product as described in Protocol 1.
Cellular Uptake Pathways of PEGylated Nanoparticles
The linker itself, this compound, does not participate in signaling pathways. Its role is structural. However, the resulting PEGylated nanoparticle interacts with cells and is typically internalized via endocytosis. Understanding this pathway is crucial for designing effective drug delivery systems. The primary mechanism for the uptake of many PEGylated nanoparticles is clathrin-mediated endocytosis.[20][21]
Signaling Pathway for Clathrin-Mediated Endocytosis of PEGylated Nanoparticles
Caption: Clathrin-mediated endocytosis of PEGylated nanoparticles.
This pathway involves the binding of nanoparticles, sometimes facilitated by apolipoproteins adsorbed onto the PEG surface, to cell surface receptors like the low-density lipoprotein receptor (LDLR).[20] This binding triggers the formation of clathrin-coated pits, which invaginate to form vesicles that traffic the nanoparticle into the cell. The nanoparticle is then transported through early and late endosomes, eventually reaching the lysosome. The acidic environment of the lysosome can then trigger the release of the encapsulated drug.[15] Other endocytic pathways, such as caveolae-mediated endocytosis, may also be involved depending on the nanoparticle's size, shape, and surface chemistry.[3][21]
Conclusion
This compound and related azido-PEG linkers are indispensable tools for the modern drug delivery scientist. By enabling precise and efficient conjugation through click chemistry, they facilitate the construction of highly functional and targeted nanomedicines. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these linkers in their drug development efforts, from initial nanoparticle functionalization to understanding the cellular fate of the final drug delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 7. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ymerdigital.com [ymerdigital.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of size in PEGylated liposomal doxorubicin biodistribution and anti‐tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Paclitaxel prodrugs with sustained release and high solubility in poly(ethylene glycol)-b-poly(epsilon-caprolactone) micelle nanocarriers: pharmacokinetic disposition, tolerability, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The gene transfection and endocytic uptake pathways mediated by PEGylated PEI-entrapped gold nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Azido-PEG1-methyl ester in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-methyl ester is a heterobifunctional crosslinker integral to the synthesis of advanced hydrogel networks. This molecule features an azide (B81097) group at one terminus and a methyl ester at the other, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for a two-step, orthogonal approach to hydrogel formation. The methyl ester group can be readily conjugated to amine-containing polymers, while the azide group is available for "click chemistry" reactions.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly efficient and biocompatible method for crosslinking polymers into hydrogels.[1][2] These reactions are known for their high yield, lack of byproducts, rapid reaction rates, and ability to proceed under mild, aqueous conditions, making them ideal for biomedical applications such as cell culture, 3D bioprinting, and drug delivery.[1][3]
The use of this compound enables the precise engineering of hydrogels with tunable properties. By controlling the degree of azide functionalization on a polymer backbone and the stoichiometry of the alkyne crosslinker, researchers can dictate the mechanical strength, degradation rate, and bioactivity of the resulting hydrogel.
Mechanism of Action: A Two-Step Process
The formation of hydrogels using this compound typically involves two sequential steps:
-
Polymer Functionalization: The methyl ester group of this compound is reacted with a primary amine on a polymer backbone (e.g., hyaluronic acid, chitosan, gelatin, or synthetic polymers like poly(ethylene glycol)). This reaction, often facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS), forms a stable amide bond, effectively grafting the azide-PEG1 moiety onto the polymer.
-
Hydrogel Crosslinking via Click Chemistry: The azide-functionalized polymer is then crosslinked with a molecule containing at least two alkyne groups. This can be achieved through two primary pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a [3+2] cycloaddition to form a stable triazole linkage.[4] This method is highly efficient but requires the use of a copper catalyst, which can have cytotoxic effects, necessitating careful purification.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper, a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) can be used as the alkyne component.[5] The ring strain in these molecules significantly accelerates the reaction with azides, eliminating the need for a catalyst.[6] This approach is highly biocompatible and is preferred for applications involving the encapsulation of live cells.[7]
-
Experimental Protocols
Protocol 1: Functionalization of Hyaluronic Acid (HA) with this compound
This protocol describes the modification of hyaluronic acid with azide groups, creating a precursor polymer for hydrogel formation.
Materials:
-
Hyaluronic acid (HA), sodium salt
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium chloride (NaCl)
-
Dialysis tubing (MWCO 10-14 kDa)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v). Stir gently until fully dissolved.
-
Add EDC and NHS to the HA solution. A common molar ratio is a 5-fold molar excess of EDC and NHS relative to the carboxyl groups on HA.
-
Allow the reaction to proceed for 30 minutes at room temperature to activate the carboxyl groups of HA.
-
Dissolve this compound in a minimal amount of DI water and add it to the activated HA solution. Use a 2 to 5-fold molar excess of the azide compound relative to the HA carboxyl groups.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of hydroxylamine.
-
Purify the azide-modified HA (HA-N3) by extensive dialysis against DI water for 3-4 days, changing the water frequently.
-
Freeze-dry the purified HA-N3 solution to obtain a white, fluffy solid.
-
Characterize the degree of azide functionalization using ¹H NMR spectroscopy.
Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the formation of a hydrogel by crosslinking the azide-modified HA with a dibenzocyclooctyne (DBCO)-containing crosslinker.
Materials:
-
Azide-modified hyaluronic acid (HA-N3) from Protocol 1
-
4-arm PEG-DBCO (or other multi-arm DBCO crosslinker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes and mixing tips
Procedure:
-
Prepare a stock solution of HA-N3 in PBS. The concentration will depend on the desired hydrogel stiffness (typically 1-5% w/v).
-
Prepare a stock solution of the multi-arm PEG-DBCO crosslinker in PBS. The concentration should be calculated to achieve the desired stoichiometric ratio of azide to alkyne groups (typically 1:1).
-
To form the hydrogel, mix the HA-N3 and PEG-DBCO solutions in the desired ratio. For cell encapsulation, the cells can be pre-suspended in the HA-N3 solution before adding the crosslinker.
-
Thoroughly mix the components by gentle pipetting or using a sterile syringe mixing system.
-
The mixture will begin to gel. Gelation time is dependent on the concentration of precursors and the reactivity of the specific cyclooctyne used.[3] Gelation can occur within minutes.[8]
-
The resulting hydrogel can be used for cell culture, as an injectable biomaterial, or for other tissue engineering applications.
Quantitative Data
The properties of the resulting hydrogels are highly dependent on the experimental parameters. The following table summarizes typical data found in the literature for similar systems.
| Parameter | Typical Value/Range | Significance |
| Degree of Azide Functionalization | 5-25% | Affects the crosslinking density and mechanical properties of the hydrogel. |
| Precursor Polymer Concentration | 1-10% (w/v) | Higher concentrations lead to stiffer hydrogels.[8] |
| Gelation Time (SPAAC) | 5 - 60 minutes | Dependent on precursor concentration and the specific cyclooctyne used.[3][9] |
| Storage Modulus (G') | 25 Pa - 3 kPa | A measure of the hydrogel's stiffness. Tunable by altering crosslinking density.[10] |
| Cell Viability (Post-encapsulation) | >95% | Demonstrates the biocompatibility of the SPAAC crosslinking method. |
Visualizations
Chemical Structures and Reaction
Caption: Key components for hydrogel formation.
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for hydrogel synthesis.
Click Chemistry Crosslinking Mechanism
Caption: SPAAC click chemistry mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu( ii )-alginate-based superporous hydrogel catalyst for click chemistry azide–alkyne cycloaddition type reactions in water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06410F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Azido-PEG1-methyl ester Click Reactions
Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG1-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in my this compound click reaction?
Low or no product yield in a CuAAC reaction with this compound can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst for the click reaction is Copper(I) (Cu(I)). If you are using a Copper(II) (Cu(II)) salt, such as copper (II) sulfate (B86663) (CuSO₄), it must be reduced to Cu(I) in situ.[1] Oxidation of the active Cu(I) to the inactive Cu(II) state by dissolved oxygen is a common cause of reaction failure.[2]
-
Degraded Reducing Agent: Sodium ascorbate (B8700270) is a common reducing agent used to generate and maintain the Cu(I) catalyst.[3] Over time, sodium ascorbate can oxidize and become ineffective.
-
Poor Reagent Quality: Degradation of the this compound or the alkyne starting material can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical.[2]
-
Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.
-
Solubility Issues: While the PEG component of this compound is designed to improve aqueous solubility, the alkyne substrate may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates.[1][4]
-
Steric Hindrance: Bulky functional groups near the azide (B81097) or alkyne can physically block the reactive sites, slowing down or preventing the reaction.[2]
-
Hydrolysis of Methyl Ester: The methyl ester group on your product can be sensitive to harsh pH conditions and may hydrolyze, especially if the reaction is run under basic conditions or during a basic workup.
Q2: My reaction isn't working. How can I determine if my copper catalyst is the problem?
Catalyst inactivity is a primary suspect in failed click reactions. Here’s how to troubleshoot it:
-
Ensure a Reducing Environment: Always use a fresh solution of a reducing agent like sodium ascorbate to convert Cu(II) to the active Cu(I) state.[3] A common molar ratio is 5-10 mol% of sodium ascorbate to your limiting reagent.
-
Degas Your Solvents: Oxygen in the reaction mixture can oxidize Cu(I) to Cu(II), rendering it inactive.[2] Degassing your solvents by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst can significantly improve yields.
-
Use a Copper Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can protect the Cu(I) catalyst from oxidation and improve its solubility and efficiency.[5][6]
-
Order of Reagent Addition: A recommended order of addition is to first mix the Cu(II) salt with the ligand, then add this mixture to the solution of your azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[3][7]
Q3: I suspect my reagents are degraded. How can I check their quality?
To ensure your reagents are of good quality:
-
Sodium Ascorbate: A fresh solution of sodium ascorbate should be clear and colorless. If it has a yellow or brown tint, it has likely oxidized and should be discarded.
-
This compound and Alkyne: If possible, check the purity of your starting materials using techniques like NMR or mass spectrometry. Store azide compounds protected from light and at a low temperature as recommended by the supplier.
Q4: What are the optimal solvent and temperature conditions for this reaction?
The choice of solvent is crucial for ensuring that all reactants are well-dissolved.
-
Solvent Systems: A mixture of water with a miscible organic solvent like t-butanol, DMSO, or DMF is often used to accommodate both hydrophilic and hydrophobic reactants.[8] The PEG chain in this compound enhances water solubility.[4][9]
-
Temperature: Most click reactions proceed efficiently at room temperature.[6] However, if you are experiencing low yields, gentle heating to 40-60°C may improve the reaction rate. For very stubborn reactions, higher temperatures may be required, but be mindful of the potential for methyl ester hydrolysis.[10]
Q5: Could the methyl ester group be causing problems?
Yes, the methyl ester can be problematic under certain conditions.
-
pH Sensitivity: Ester hydrolysis is catalyzed by both acid and base.[11][12] Avoid strongly acidic or basic conditions during the reaction and workup to prevent the hydrolysis of your methyl ester to a carboxylic acid. If your application requires a carboxylic acid, this hydrolysis can be performed as a subsequent step.
-
Reaction pH: The click reaction is generally robust over a wide pH range (pH 4-12).[13] However, for biomolecule conjugation, a pH range of 6.5-8.0 is often recommended.[3]
Troubleshooting Workflow
If you are experiencing low yield, follow this logical troubleshooting workflow to identify the root cause.
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol provides a starting point for the reaction. Optimization may be required based on the specific alkyne substrate.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your this compound and alkyne substrate in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vial, add the this compound and the alkyne substrate. A slight molar excess (1.1-1.2 equivalents) of one of the reactants is often used.
-
Add the solvent to achieve the desired concentration.
-
Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.
-
If using a ligand, add the THPTA solution (typically 5 equivalents relative to copper).
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting reagent).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).
-
Seal the reaction vial and stir at room temperature.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified. For small molecules, this may involve extraction with an organic solvent and purification by column chromatography. For larger biomolecules, purification may involve size exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
-
Protocol for a Small-Scale Test Reaction
Before committing a large amount of valuable material, it is prudent to perform a small-scale test reaction.
Caption: Workflow for conducting a small-scale test reaction.
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Typical Concentration/Ratio | Purpose |
| Azide/Alkyne | 1.0 : 1.1-1.2 (or vice versa) | Ensure complete conversion of the limiting reagent. |
| Copper(II) Sulfate | 1-5 mol% | Catalyst precursor. |
| Sodium Ascorbate | 5-10 mol% | Reducing agent to generate and maintain Cu(I).[3] |
| Copper Ligand (e.g., THPTA) | 5 equivalents relative to Copper | Protects catalyst from oxidation and accelerates the reaction.[5] |
Table 2: Common Solvents for CuAAC Reactions
| Solvent System | Properties |
| Water / t-Butanol (1:1) | Good for a wide range of polarities. |
| Water / DMSO | Excellent solvating power for many organic compounds. |
| Water / DMF | Good alternative to DMSO. |
| Aqueous Buffers (e.g., PBS, HEPES) | Used for bioconjugation reactions to maintain pH.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|COA [dcchemicals.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Azido-PEG1-methyl ester Conjugates
Welcome to the technical support center for the purification of Azido-PEG1-methyl ester and its conjugates. This resource provides detailed answers to frequently asked questions, a comprehensive troubleshooting guide, and standardized protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for purifying this compound conjugates?
A1: A reversed-phase (RP) C18 or C8 column is typically the best choice. Given the polar nature of the PEG linker, a C18 column designed for use with highly aqueous mobile phases (often labeled "AQ-C18" or "polar-endcapped") can provide better retention and peak shape.[1] For very polar conjugates, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.[2]
Q2: Which mobile phases are recommended for this type of purification?
A2: The most common mobile phases for reversed-phase purification are mixtures of HPLC-grade water (Solvent A) and either acetonitrile (B52724) or methanol (B129727) (Solvent B).[3][4] Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[4] Adding a small amount (0.05-0.1%) of an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) to both solvents is highly recommended to improve peak shape and ensure consistent analyte ionization.[5]
Q3: My conjugate does not have a strong chromophore. What detection method should I use?
A3: If your conjugate lacks a suitable UV chromophore, standard UV-Vis detectors may provide low sensitivity.[] In this case, more universal detection methods are recommended, such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[7][8] If you must use UV, detection at very low wavelengths (e.g., 195-210 nm) may be possible, but this requires high-purity solvents.[9][10]
Q4: How can I confirm the identity of my collected fractions?
A4: The most reliable method for confirming the identity of your purified conjugate is Mass Spectrometry (MS), which will provide the molecular weight of the compound in each fraction. If your conjugate has unique NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F), NMR spectroscopy can also be used for structural confirmation after solvent evaporation.
Q5: Should I use an isocratic or gradient elution method?
A5: A gradient elution is almost always recommended for purifying crude reaction mixtures.[3] A gradient allows for the effective separation of the desired product from non-polar starting materials and polar impurities within a reasonable timeframe. It begins with a high percentage of the aqueous solvent to retain polar molecules and gradually increases the organic solvent percentage to elute compounds of increasing hydrophobicity.
Detailed Experimental Protocol
This protocol provides a general starting point for the purification of an this compound conjugate using reversed-phase HPLC. Optimization will likely be necessary based on the specific properties of the conjugated molecule.
Sample Preparation
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% FA) or a solvent with a weaker elution strength, like DMSO.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove any particulate matter that could clog the HPLC system.
-
Perform an initial analytical run with a small injection volume (e.g., 5-10 µL) to determine the retention time of the product and assess the purity of the crude material.
Mobile Phase Preparation
-
Solvent A: HPLC-grade water with 0.1% formic acid (v/v).
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid (v/v).
-
Degas both solvents thoroughly before use by sparging with helium or sonicating for 15-20 minutes to prevent air bubbles in the system.[11]
HPLC Method and Parameters
The following is a typical gradient method for a C18 column.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 20-100 µL (for preparative scale) |
| Detection | UV at 210 nm, ELSD, or MS |
| Gradient Program | See table below |
Example Gradient Program:
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN + 0.1% FA) |
|---|---|---|
| 0.0 | 95% | 5% |
| 25.0 | 5% | 95% |
| 30.0 | 5% | 95% |
| 30.1 | 95% | 5% |
| 35.0 | 95% | 5% |
Fraction Collection and Analysis
-
Collect fractions based on the peaks observed in the chromatogram. Use a fraction collector for automation or collect manually in labeled tubes.
-
Analyze small aliquots of the key fractions using an appropriate method (e.g., LC-MS) to confirm which ones contain the pure product.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.
Visualized Experimental Workflow
Caption: General workflow for the HPLC purification of this compound conjugates.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during HPLC purification.
| Problem | Possible Causes | Recommended Solutions |
| No Peak / Low Signal | 1. Compound not eluting or irreversibly bound. 2. Incorrect detection method or settings. 3. Sample degradation. | 1. Run a steep gradient up to 100% organic solvent; if still no peak, flush with a stronger solvent like isopropanol. 2. Ensure the detector is appropriate (ELSD/CAD/MS for non-UV active compounds).[7][8] 3. Check sample stability and prepare fresh if necessary. |
| Broad or Tailing Peaks | 1. Column overload. 2. Secondary interactions with the stationary phase.[12] 3. Inappropriate mobile phase pH or modifier. 4. Column contamination or degradation. | 1. Reduce the injection volume or sample concentration.[11] 2. Ensure an acid modifier (0.1% FA or TFA) is present in the mobile phase.[5] 3. Adjust the pH if your conjugate has ionizable groups. 4. Flush the column with a strong solvent or replace it if it's old. |
| Split Peaks | 1. Sample solvent is too strong. 2. Clogged column frit or void in the column bed. 3. Co-elution of isomers or closely related impurities. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reverse-flush the column at low flow rate; if the problem persists, replace the column.[11] 3. Optimize the gradient to be shallower to improve resolution. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Poor column equilibration between runs. 3. Fluctuations in column temperature. 4. Air bubbles in the pump. | 1. Prepare mobile phases carefully; a 1% change in solvent ratio can cause a 5-15% shift in retention.[13] 2. Increase the column equilibration time at the end of the gradient.[11] 3. Use a column oven to maintain a constant temperature.[13] 4. Degas solvents thoroughly and purge the pump.[11] |
| High Backpressure | 1. Blockage in the system (tubing, guard column, or main column). 2. Sample precipitation on the column. 3. Incorrect mobile phase (too viscous). | 1. Systematically disconnect components to locate the blockage. Replace the guard column or reverse-flush the main column. 2. Ensure the sample is fully dissolved and filtered before injection. 3. Check solvent composition; ensure proper mixing. |
Visualized Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC purification issues.
References
- 1. hplc.eu [hplc.eu]
- 2. quora.com [quora.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
dealing with solubility issues of Azido-PEG1-methyl ester conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG1-methyl ester and its conjugates. The following information is designed to address common solubility challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery research. It contains an azide (B81097) group for "click chemistry" reactions and a methyl ester group. The key feature is a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which is intended to improve the aqueous solubility of the molecule it is conjugated to.[1][2][3][4] Generally, short-chain PEGs are soluble in water and a variety of organic solvents.[5]
Q2: In which solvents is this compound typically soluble?
Q3: My this compound conjugate has poor water solubility. What could be the cause?
Even with the hydrophilic PEG linker, the overall solubility of the conjugate is heavily influenced by the properties of the molecule it is attached to. If you have conjugated the linker to a hydrophobic molecule, the resulting conjugate may still have limited aqueous solubility. Other factors can include the final concentration of the conjugate, the pH and ionic strength of the buffer, and potential aggregation.
Q4: How should I store this compound and its conjugates?
To ensure the stability and reliability of your this compound, it is recommended to store the compound in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). For stock solutions, it is best to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the ester group.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound conjugates and provides step-by-step solutions.
Issue 1: Difficulty Dissolving the this compound Conjugate in Aqueous Buffer
If you are experiencing poor solubility of your conjugate in aqueous buffers such as PBS, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Issue 2: Precipitation of the Conjugate from Solution Over Time
If your conjugate initially dissolves but then precipitates out of solution, consider the following:
-
Aggregation: The conjugate may be aggregating over time. Try adding a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) to prevent this.
-
Buffer Incompatibility: The buffer components may be interacting with your conjugate. Test the solubility in different buffer systems (e.g., HEPES, MOPS) at your target pH.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, especially at high or low pH. Ensure your buffer pH is close to neutral (pH 6.5-7.5) if ester integrity is critical for your application.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides a qualitative summary of expected solubility in common laboratory solvents based on the properties of short-chain PEG linkers.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A good solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | High | Another suitable solvent for stock solutions. |
| Dichloromethane (DCM) | High | Soluble in many common organic solvents.[5] |
| Chloroform | High | |
| Methanol | Good | May require gentle warming for higher concentrations. |
| Ethanol (B145695) | Good | |
| Water | Moderate | Solubility is dependent on the conjugated molecule. |
| Phosphate-Buffered Saline (PBS) | Moderate to Low | Solubility can be limited by the salt concentration and the nature of the conjugate. |
| Hexane | Low | PEGs are generally insoluble in aliphatic hydrocarbons.[6] |
| Diethyl Ether | Low |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of an this compound conjugate in DMSO.
Caption: Workflow for preparing a stock solution in an organic solvent.
Methodology:
-
Equilibrate: Allow the vial containing the lyophilized this compound conjugate to come to room temperature before opening.
-
Weigh: Accurately weigh a desired amount of the conjugate in a microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution until the conjugate is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in cryovials to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubilization of a Hydrophobic Conjugate in Aqueous Buffer
This protocol provides a method for dissolving a hydrophobic this compound conjugate in an aqueous buffer using a co-solvent.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your conjugate in 100% DMSO as described in Protocol 1.
-
Dilution: In a separate tube, add the required volume of your aqueous buffer (e.g., PBS, pH 7.4).
-
Add Stock to Buffer: While vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to the buffer. The final concentration of DMSO should ideally be below 5% (v/v) to minimize its effect on biological assays.
-
Check for Precipitation: After adding the stock solution, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Troubleshooting: If precipitation occurs, you may need to:
-
Decrease the final concentration of the conjugate.
-
Slightly increase the percentage of DMSO (note that this may affect your downstream experiments).
-
Gently warm the solution to 30-40°C while stirring.
-
Consider using a different co-solvent such as ethanol or DMF.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Handling of Azide-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azide (B81097) functionalities. The following information is designed to help you navigate the complexities of synthesizing and handling molecules containing the azide group, with a focus on preventing its unintended reduction.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group to common synthetic conditions?
A: The azide group is remarkably stable under a wide range of non-reductive synthetic conditions. It is generally resistant to:
-
Basic conditions: Such as those used for Fmoc-deprotection in peptide synthesis (e.g., 20% piperidine (B6355638) in DMF).[1]
-
Acidic conditions: Including the high concentrations of trifluoroacetic acid (TFA) used for resin cleavage in peptide synthesis.[1]
-
Many oxidizing agents.
-
Conditions for many common protecting group manipulations.
However, azides are sensitive to reducing agents and certain reaction conditions, particularly catalytic hydrogenation.[2]
Q2: What are the most common causes of unintended azide reduction during synthesis?
A: The primary culprits for unintentional azide reduction are:
-
Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H₂, Pd/C) are highly effective at reducing azides to primary amines and are generally not selective if other reducible functional groups are present.[2][3] In fact, the azide group is often more reactive to hydrogenation than benzyl (B1604629) groups.[2]
-
Thiol-Based Scavengers: In peptide synthesis, thiol-containing scavengers used during TFA cleavage can readily reduce azides. 1,2-ethanedithiol (B43112) (EDT) is a particularly strong reducing agent under these acidic conditions.[1][4]
-
Certain Hydride Reagents: While some borohydride (B1222165) reagents can be selective, powerful hydride sources like lithium aluminum hydride (LAH) will readily reduce azides.
Q3: Can I use scavengers during the cleavage of my azide-containing peptide from the solid support?
A: Yes, but the choice of scavenger is critical. While it is highly discouraged to omit scavengers, as they prevent side reactions from reactive carbocations, you must use non-reductive or weakly reductive scavengers.[1]
-
Recommended: Triisopropylsilane (TIS) is a common and safe non-thiol scavenger.[1] A minimal, azide-safe scavenger cocktail often consists of TFA, TIS, and water.[1]
-
Use with Caution: If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) is a much safer alternative to EDT, causing significantly less azide reduction.[1][4]
Troubleshooting Guide: Preventing Azide Reduction
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My azide is being reduced during a catalytic hydrogenation intended for another functional group (e.g., a nitro group or a double bond).
Solution: Catalytic hydrogenation is generally not selective for other functional groups in the presence of an azide.[2] Consider alternative, chemoselective reduction methods for the target functional group.
Recommended Alternative Reduction Methods:
| Target Functional Group | Reagent/Method | Key Considerations |
| Nitro Group | Tin(II) chloride (SnCl₂), Zinc (Zn) in acidic media | Generally compatible with azides. |
| Alkene/Alkyne | Transfer hydrogenation with specific catalysts, Diimide (generated in situ) | Can sometimes offer better selectivity than catalytic hydrogenation. |
| Carbonyl Group | Sodium borohydride (NaBH₄) | Typically does not reduce azides. |
Problem 2: I am observing significant azide reduction after cleaving my peptide from the resin.
Diagnosis: The most likely cause is the use of a strong thiol-based scavenger in your cleavage cocktail, such as EDT.[1]
Solution:
-
Optimize your cleavage cocktail. Replace EDT with an azide-compatible scavenger.
-
Recommended Cocktails:
-
TFA/TIS/H₂O
-
TFA/DTT/H₂O (if a thiol is required)
-
TFA/thioanisole/TIS/H₂O[1]
-
Experimental Protocol: Azide-Safe Peptide Cleavage [1]
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.
-
Centrifuge and decant the ether to isolate the precipitated peptide.
Problem 3: I need to selectively reduce one of multiple azide groups in my molecule.
Solution: Achieving regioselective reduction of polyazides can be challenging. The outcome often depends on the electronic and steric environment of each azide.
-
Staudinger Reaction Modification: Using trimethylphosphine (B1194731) at low temperatures can achieve regioselective reduction, often favoring the more electron-deficient azide.[5]
-
Heterogeneous Nanoparticle Catalysts: These have been shown to selectively reduce the least sterically hindered azide.[6]
Advanced Concepts: The Azide as a Protecting Group
In some synthetic strategies, the azide group itself can be used as a stable and reliable protecting group for primary amines. It is stable to a wide variety of reaction conditions and can be deprotected selectively.
A more advanced approach is the use of an azide-based carbamate (B1207046) or carbonate protecting group, such as the Azoc group . This group can be removed in under two minutes under neutral conditions using phosphines.[7][8][9]
Visualizing Synthetic Strategies
Workflow for Troubleshooting Azide Reduction
Caption: A decision tree for troubleshooting unintended azide reduction.
General Reaction Pathway for Azide Reduction
Caption: Common methods for the reduction of an azide to a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A highly efficient azide-based protecting group for amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purifying PEGylated Proteins and Peptides
Welcome to the technical support center for the purification of PEGylated proteins and peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of purifying these complex biomolecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of PEGylated proteins and peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of PEGylated Product | Product adsorption to the chromatography resin: The protein moiety may be interacting with the stationary phase.[1] | - Ion-Exchange Chromatography (IEX): Modify the buffer pH to be at least 0.5 units away from the protein's isoelectric point to ensure proper charge and repulsion from a like-charged resin.[2] Adjust the salt concentration in the loading buffer to minimize non-specific hydrophobic interactions.[3] - Size-Exclusion Chromatography (SEC): Add a small percentage of an organic solvent (e.g., isopropanol) or a non-ionic detergent to the mobile phase to reduce hydrophobic interactions.[3] - General: Consider using a different type of chromatography resin with a more inert surface chemistry. |
| Inappropriate Molecular Weight Cut-Off (MWCO) of Ultrafiltration/Dialysis Membrane: The membrane pores may be too large, leading to product loss.[1] | - Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of the PEGylated protein. - For diafiltration, use a highly charged membrane to increase the retention of the PEGylated product through electrostatic repulsion.[4] | |
| Poor Resolution Between PEGylated Species and Unmodified Protein | Insufficient difference in size or charge: The attached PEG chain may not be large enough to provide adequate separation by SEC, or it may shield the protein's charges, reducing the effectiveness of IEX.[][6] | - SEC: Use a longer column or a resin with a smaller bead size for higher resolution. Optimize the flow rate; a slower flow rate can improve separation.[1] - IEX: The PEG chains can shield the protein's surface charges, altering its interaction with the resin.[] This can sometimes be exploited to separate PEGylated from non-PEGylated forms.[] Experiment with different pH conditions and salt gradients to maximize the charge difference. - Hydrophobic Interaction Chromatography (HIC): HIC can be a useful polishing step after IEX, as it separates based on hydrophobicity, which is altered by PEGylation.[7][8] |
| Co-elution of Free PEG | Similar hydrodynamic radius: Large, unreacted PEG molecules can have a similar size to the PEGylated protein, leading to co-elution in SEC. | - IEX: This is often the method of choice for removing unreacted PEG, as the polymer itself is neutral and will not bind to the ion-exchange resin.[9] - Diafiltration/Ultrafiltration: Can be effective for removing smaller PEG molecules. |
| Aggregation of PEGylated Product | Harsh purification conditions: High pressure, extreme pH, or inappropriate buffer composition can induce protein aggregation.[1][2] | - SEC: Reduce the flow rate to minimize pressure.[1] - General: Perform all purification steps at low temperatures (e.g., 4°C).[1] Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's stability.[1] The addition of excipients like arginine can sometimes help to reduce aggregation. |
| Inability to Separate Positional Isomers | Identical size and similar charge: Positional isomers (where PEG is attached at different sites on the protein) often have very similar physicochemical properties.[][6] | - IEX: This is the most effective method for separating positional isomers. The location of the PEG chain can differentially shield charged residues, leading to slight differences in retention time.[] Fine-tuning the elution gradient is critical. - Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used on an analytical scale to identify and separate positional isomers based on differences in hydrophobicity.[] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins and peptides?
The PEGylation process results in a complex mixture of products, including the desired mono-PEGylated protein, multi-PEGylated species, unreacted protein, and excess PEG reagent.[][10] The primary challenges are:
-
Heterogeneity: The reaction mixture is heterogeneous, containing molecules with varying numbers of attached PEG chains and at different locations.[]
-
Similar Physicochemical Properties: The different species in the mixture can have very similar sizes, charges, and hydrophobicities, making separation difficult.[6]
-
PEG Shielding Effect: The PEG chain can "shield" the protein's properties, such as charge and hydrophobicity, which are typically exploited for purification.[][6]
-
Increased Hydrodynamic Radius: PEGylation significantly increases the molecule's size, which can affect its behavior in chromatographic separations.[]
Q2: Which chromatographic technique is best for purifying my PEGylated protein?
There is no single "best" technique, and often a multi-step approach is required.[11] The choice depends on the specific properties of your protein and the PEG chain. A common strategy is:
-
Capture Step (IEX): Ion-exchange chromatography is frequently used as the initial step to separate the PEGylated protein from the unreacted, native protein and excess PEG.[7][9]
-
Polishing Step (HIC or SEC): Hydrophobic interaction chromatography or size-exclusion chromatography can be used to further separate different PEGylated species and remove aggregates.[7][8]
Caption: A typical multi-step chromatographic purification workflow for PEGylated proteins.
Q3: How can I confirm the purity and identity of my PEGylated protein?
A combination of analytical techniques is necessary for comprehensive characterization:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the presence of unmodified protein.
-
Size-Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and separate different PEGylated forms based on size.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated protein and identify the number of attached PEG chains.[12][13]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify different PEGylated species, including positional isomers.[]
Caption: Analytical workflow for the characterization of purified PEGylated proteins.
Q4: How do I stop the PEGylation reaction before purification?
If you are using an N-hydroxysuccinimide (NHS) ester-activated PEG, the reaction can be quenched by adding a reagent with a primary amine.[1] Common quenching agents include Tris buffer, glycine, or ethanolamine.[1] These molecules will react with any remaining active NHS esters, rendering them inert.[1]
Experimental Protocols
General Protocol for Purification of a PEGylated Protein using Ion-Exchange Chromatography (IEX)
This protocol provides a general framework. Optimal conditions, including resin choice, pH, and salt concentration, must be determined empirically for each specific PEGylated protein.
1. Materials:
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
IEX Column (e.g., Q-Sepharose for anion exchange, SP-Sepharose for cation exchange)
-
Chromatography system (e.g., FPLC or HPLC)
-
Quenched PEGylation reaction mixture
2. Method:
-
Buffer Preparation: Prepare equilibration and elution buffers and filter them through a 0.22 µm filter. Degas the buffers before use.
-
Sample Preparation: If necessary, exchange the buffer of the quenched PEGylation reaction mixture into the Equilibration Buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the IEX column with at least 5 column volumes (CVs) of Equilibration Buffer until the conductivity and pH are stable.
-
Sample Loading: Load the prepared sample onto the column at a flow rate recommended by the column manufacturer.
-
Washing: Wash the column with Equilibration Buffer (typically 5-10 CVs) to remove any unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CVs. The PEGylated protein is expected to elute at a lower salt concentration than the unmodified protein due to charge shielding.[6]
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the pure PEGylated protein.
General Protocol for Analysis of PEGylated Proteins by Size-Exclusion Chromatography (SEC-HPLC)
1. Materials:
-
Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
SEC-HPLC Column suitable for the molecular weight range of the PEGylated protein
-
HPLC system with a UV detector (280 nm)
-
Purified PEGylated protein sample and controls (unmodified protein)
2. Method:
-
Mobile Phase Preparation: Prepare the mobile phase and filter it through a 0.22 µm filter. Degas the mobile phase thoroughly.
-
System Equilibration: Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter the protein samples through a 0.22 µm syringe filter.
-
Injection: Inject a suitable volume (e.g., 20-100 µL) of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[] Aggregates will elute first, in or near the void volume of the column.
-
Data Analysis: Integrate the peaks to determine the relative amounts of aggregates, PEGylated monomer, and unmodified protein.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Minimizing Protein Aggregation During Labeling with Azido-PEG1-Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments with Azido-PEG1-methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when using this compound?
A1: Protein aggregation during labeling with this compound, an NHS ester, can be triggered by several factors:
-
Alteration of Surface Charge: The reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (like the side chain of lysine (B10760008) residues) neutralizes a positive charge on the protein surface. This change in the net charge can reduce electrostatic repulsion between protein molecules, leading to aggregation, especially if the reaction pH is close to the protein's isoelectric point (pI).
-
Increased Hydrophobicity: Although the PEG linker is intended to be hydrophilic, the addition of multiple this compound molecules can alter the overall surface properties of the protein, potentially exposing hydrophobic patches that can lead to intermolecular interactions and aggregation.
-
High Molar Excess of Labeling Reagent: Using a large molar excess of the this compound can lead to a high degree of labeling, which increases the likelihood of altering the protein's surface properties and causing precipitation[1].
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability. A suboptimal buffer can lead to protein unfolding and subsequent aggregation[2].
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the probability of intermolecular interactions and aggregation.
-
Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF. The addition of too much organic solvent to the aqueous protein solution can destabilize the protein and cause it to precipitate[1].
Q2: How does the PEG linker in this compound affect protein stability?
A2: The polyethylene (B3416737) glycol (PEG) linker is generally included to enhance the solubility and stability of the labeled protein[3]. PEG is a hydrophilic polymer that can form a protective layer around the protein, which can help to mask hydrophobic regions and reduce aggregation[4]. However, the short PEG1 linker in this compound may offer limited shielding compared to longer PEG chains. While it improves the hydrophilicity of the label itself, over-labeling can still lead to aggregation due to other factors mentioned in Q1.
Q3: What is the optimal molar excess of this compound to use?
A3: The optimal molar excess is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL). A general recommendation is to start with a 5- to 20-fold molar excess of the NHS ester for protein solutions greater than 2 mg/mL[5]. For more dilute protein solutions, a higher molar excess may be necessary to achieve the same labeling efficiency[6]. It is crucial to perform a titration experiment to determine the optimal ratio that provides sufficient labeling without inducing aggregation.
Q4: How can I assess protein aggregation during and after the labeling reaction?
A4: Several methods can be used to monitor protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or the formation of visible precipitates in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of soluble aggregates and oligomers[7][8].
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, often in the void volume of the column[9][10]. SEC coupled with Multi-Angle Light Scattering (SEC-MALS) can provide an absolute measurement of the molar mass of the eluting species, confirming the presence and size of aggregates[11][12].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Immediate precipitation upon adding this compound solution. | High local concentration of the labeling reagent or organic solvent. | 1. Add the this compound solution dropwise to the protein solution while gently stirring or vortexing. 2. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is below 10% (v/v) of the total reaction volume[6]. |
| Suboptimal buffer pH leading to protein instability. | 1. Ensure the reaction buffer pH is optimal for your protein's stability, typically between 7.2 and 8.5 for NHS ester reactions[2]. 2. If your protein is known to be unstable at alkaline pH, consider performing the reaction at a lower pH (e.g., 7.2-7.5), which will slow down the reaction but may improve stability. | |
| Gradual formation of turbidity or precipitate during the incubation. | High molar excess of the labeling reagent leading to over-labeling. | 1. Reduce the molar excess of this compound in the reaction. 2. Perform a titration experiment with different molar ratios to find the optimal balance between labeling efficiency and protein stability[2]. |
| High protein concentration. | 1. Decrease the protein concentration during the labeling reaction (e.g., to 1-2 mg/mL). 2. If a high final concentration is required, label at a lower concentration and then concentrate the purified conjugate. | |
| Inappropriate reaction temperature. | 1. Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down aggregation kinetics, though this may require a longer incubation time[2]. | |
| No visible precipitate, but aggregation is detected by DLS or SEC. | Formation of soluble aggregates. | 1. Optimize the buffer composition by screening different pH values and ionic strengths. 2. Incorporate stabilizing additives into the reaction buffer (see Table 2 for examples). 3. Purify the labeled protein immediately after the reaction using size exclusion chromatography to separate the monomeric conjugate from soluble aggregates[9][10]. |
| Low degree of labeling (DOL). | Hydrolysis of the NHS ester. | 1. Prepare the this compound solution immediately before use. 2. Ensure the use of anhydrous DMSO or DMF for dissolving the reagent[6]. 3. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for the labeling reagent[6]. |
| Insufficient molar excess of the labeling reagent. | 1. Increase the molar excess of this compound, while carefully monitoring for aggregation. |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Labeling with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase the risk of aggregation. For sensitive proteins, start at the lower end of the range[6]. |
| Molar Excess of this compound | 5 - 20 fold | For dilute protein solutions (< 2 mg/mL), a higher molar excess may be needed. Titration is recommended to find the optimal ratio for your specific protein[5]. |
| Reaction pH | 7.2 - 8.5 | A pH of 8.0-8.5 is generally optimal for the reaction of NHS esters with primary amines. However, protein stability should be the primary consideration[2]. |
| Reaction Buffer | Phosphate (B84403) buffer, Bicarbonate buffer, or HEPES buffer | Avoid buffers containing primary amines such as Tris or glycine[6]. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to minimize aggregation but will require longer incubation times[2]. |
| Incubation Time | 30 minutes to 2 hours | Longer incubation times do not always lead to a higher degree of labeling and can increase the risk of NHS ester hydrolysis and protein aggregation[6]. |
| Organic Solvent Concentration | < 10% (v/v) | Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the this compound to avoid protein precipitation[6]. |
Table 2: Common Stabilizing Additives to Minimize Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by binding to hydrophobic patches on the protein surface and can also act as a refolding aid. |
| Glycerol (B35011) | 5 - 20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure and increasing the viscosity of the solution, which can reduce intermolecular collisions[13]. |
| Sucrose | 5 - 20% (w/v) | Another osmolyte that stabilizes the protein's native conformation by being preferentially excluded from the protein surface[14]. |
| Trehalose | 5 - 10% (w/v) | A disaccharide known for its protein-stabilizing properties, particularly against thermal stress. |
| Sorbitol | 5 - 20% (w/v) | A sugar alcohol that can help to stabilize proteins and prevent aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M bicarbonate buffer) at a pH between 7.2 and 8.5.
-
Adjust the protein concentration to 1-10 mg/mL.
-
If necessary, add a stabilizing additive from Table 2 to the protein solution.
-
-
Labeling Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL[15].
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 10-fold).
-
While gently vortexing, add the calculated volume of the labeling reagent dropwise to the protein solution. Ensure the final organic solvent concentration is below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light[2].
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature[15].
-
Protocol 2: Purification of the Labeled Protein using Size Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Sample Loading:
-
Apply the quenched reaction mixture to the top of the equilibrated SEC column.
-
-
Elution:
-
Elute the protein with the storage buffer. The larger, labeled protein will pass through the column more quickly and elute first, while the smaller, unreacted this compound and quenching molecules will be retained longer.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the protein elutes from the column.
-
Monitor the protein concentration in the fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified, labeled protein.
-
Protocol 3: Assessment of Degree of Labeling (DOL)
The Degree of Labeling (DOL) can be estimated using UV-Vis spectrophotometry if the azide (B81097) tag is later "clicked" with a chromophore- or fluorophore-containing alkyne.
-
Absorbance Measurement:
-
Calculation:
-
The DOL can be calculated using the following formula, which accounts for the absorbance of the dye at 280 nm[18]: DOL = (A_max * ε_protein) / ((A280 - (A_max * CF)) * ε_dye) Where:
-
A_max = Absorbance of the conjugate at the λ_max of the dye.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
A280 = Absorbance of the conjugate at 280 nm.
-
CF = Correction factor (A280 of the free dye / A_max of the free dye).
-
ε_dye = Molar extinction coefficient of the dye at its λ_max.
-
-
Visualizations
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Mechanism of stabilization of proteins by glycerol and sucrose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. furthlab.xyz [furthlab.xyz]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Optimizing Azido-PEG1-methyl ester Reactions
Welcome to the technical support center for Azido-PEG1-methyl ester reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your experimental outcomes. The following information focuses on the critical role of buffer pH in the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for a copper-catalyzed reaction with this compound?
A1: For most bioconjugation applications, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction proceeds efficiently over a broad pH range, typically between 4 and 12.[1][2] However, for optimal and consistent results, a pH range of 6.5 to 8.0 is generally recommended, with a starting point of pH 7.0 to 7.5 often being ideal.[3][4]
Q2: How does buffer pH impact the reaction efficiency?
A2: The buffer pH can influence the reaction in several ways:
-
Catalyst Activity: The copper(I) catalyst is essential for the reaction. While the reaction can tolerate a wide pH range, extreme pH values can affect the stability and activity of the catalytic complex.
-
Reactant Stability: If your alkyne-containing molecule has other functional groups, such as an NHS ester, a high pH can accelerate its hydrolysis, reducing the overall yield.[1] Conversely, at a low pH, primary amine groups on a biomolecule can become protonated, rendering them less nucleophilic for other potential reactions.
-
Side Reactions: Suboptimal pH can sometimes lead to an increase in side reactions or non-specific interactions, resulting in higher background signals.
Q3: Which buffers are recommended for this reaction?
A3: It is crucial to use non-amine-containing buffers, as primary amines can interfere with the copper catalyst. Recommended buffers include:
Q4: Are there any buffers that should be avoided?
A4: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they can chelate the copper ions and inhibit the reaction.[3][5]
Q5: What happens if the pH is too low or too high?
A5:
-
Too Low (Acidic): While the reaction can proceed at a pH as low as 4, very acidic conditions can lead to the protonation of the triazole product and may affect the stability of certain biomolecules.
-
Too High (Alkaline): At pH values above 8, you may see an increased rate of hydrolysis of other sensitive functional groups on your reactants.[1] For instance, if you are using a molecule functionalized with an NHS ester, a higher pH will cause it to degrade more quickly.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on pH-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect Buffer pH: The pH of your reaction buffer may be outside the optimal range, affecting catalyst activity or reactant stability. | Verify the pH of your buffer before starting the reaction and adjust it to the 7.0-7.5 range. Consider making fresh buffer if you suspect degradation or contamination.[4][6] |
| Buffer Interference: You may be using a buffer that inhibits the copper catalyst, such as Tris or glycine.[3][5] | Switch to a recommended non-amine-containing buffer like PBS or HEPES.[4][6] | |
| Catalyst Inactivation: The copper(I) catalyst may have been oxidized to copper(II). | Ensure a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), is present in the reaction mixture to maintain copper in its active Cu(I) state.[3][7] | |
| Inconsistent Reaction Efficiency | Buffer Preparation Variability: Inconsistent buffer preparation can lead to slight variations in pH, affecting reproducibility. | Standardize your buffer preparation protocol. Always confirm the final pH with a calibrated pH meter. |
| High Background Signal | Slightly Alkaline pH: In some cases, a pH towards the higher end of the optimal range might increase non-specific binding. | Ensure your buffer pH does not exceed 7.5. You can also incorporate additional wash steps after the reaction to remove non-specifically bound reagents.[6] |
| Precipitation in Reaction | Incorrect Buffer Composition: Some buffer components at certain concentrations or pH levels can cause your reagents or biomolecules to precipitate. |
Recommended Reaction Conditions for CuAAC
The following table summarizes the generally recommended starting conditions for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 7.5 | A good starting point for most bioconjugation reactions.[4] |
| Buffer | PBS, HEPES | Avoid buffers containing primary amines like Tris or glycine.[3][4] |
| Copper Source | Copper(II) Sulfate (CuSO₄) | Used in conjunction with a reducing agent. |
| Copper Concentration | 50 - 100 µM | Higher concentrations are usually not necessary and may damage biomolecules.[3][7] |
| Reducing Agent | Sodium Ascorbate | Added to reduce Cu(II) to the active Cu(I) catalyst. Use at a concentration of 1 mM or higher.[7] |
| Copper Ligand | THPTA | A water-soluble ligand that stabilizes the Cu(I) catalyst and accelerates the reaction. Use at a 5:1 ratio to copper.[3] |
| Reactant Concentrations | 10 µM - 1 mM | Dependent on the specific application. |
| Temperature | Room Temperature (25°C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 1 - 4 hours | Can be extended overnight if necessary for sensitive biomolecules. |
Experimental Protocol: General Procedure for CuAAC Reaction
This protocol provides a general workflow for the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in deionized water)
-
THPTA stock solution (e.g., 50 mM in deionized water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in deionized water)
Procedure:
-
Prepare the Reactants:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired final concentration.
-
Dissolve the this compound in the reaction buffer. A slight molar excess (e.g., 1.5 to 5 equivalents) relative to the alkyne-molecule is often used.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. The recommended ratio of ligand to copper is 5:1.
-
-
Initiate the Reaction:
-
To the solution of the alkyne-functionalized molecule and this compound, add the premixed catalyst solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubate:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Quench and Purify (Optional):
-
If necessary, the reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the final conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC, to remove excess reagents.
-
Visualizations
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
Technical Support Center: Azido-PEG1-methyl ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving Azido-PEG1-methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule commonly used in bioconjugation and drug development. It incorporates a short polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for "click chemistry," and a methyl ester group. Its primary applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics where precise linking of molecules is required. The azide group allows for highly efficient and specific covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Q2: What are the most common reactions performed with this compound?
The most common reactions are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction involves the use of a copper(I) catalyst to rapidly and specifically form a stable triazole linkage between the azide group of the PEG linker and a terminal alkyne on a target molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The ring strain of the cyclooctyne provides the driving force for the reaction, making it suitable for applications where copper cytotoxicity is a concern, such as in living systems.[1]
Q3: What are the key advantages of using a PEG spacer in this linker?
The PEG spacer offers several advantages in bioconjugation:
-
Increased Hydrophilicity: PEG is highly water-soluble, which can improve the solubility and reduce aggregation of the resulting conjugate, a particularly beneficial trait in biological applications.
-
Biocompatibility: PEG is generally considered non-toxic and non-immunogenic.
-
Improved Pharmacokinetics: In drug development, PEGylation can increase the hydrodynamic radius of a molecule, which can extend its circulation half-life in the body.
-
Flexibility and Reduced Steric Hindrance: The PEG chain provides a flexible spacer between the conjugated molecules, which can help to minimize steric hindrance and maintain the biological activity of the components.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Low Reaction Yield
Problem: The yield of the desired conjugate is lower than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reagent Instability | Store this compound and any strained alkyne reagents under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[2] Prepare fresh solutions of reactants before each experiment. |
| Inefficient Reaction Kinetics | For CuAAC, ensure the use of a high-quality copper(I) source and a stabilizing ligand (e.g., THPTA, BTTAA). For SPAAC, consider optimizing the reaction buffer and pH; a slightly alkaline pH (7.5-8.5) can sometimes increase the reaction rate.[2] Increasing the reaction temperature (e.g., from 4°C to room temperature or 37°C) can also enhance kinetics, but be mindful of the stability of your biomolecules.[2] |
| Steric Hindrance | If the azide or alkyne is close to a bulky group, it may be sterically inaccessible. The PEG spacer in this compound helps to mitigate this, but if the problem persists, consider synthesizing a linker with a longer PEG chain. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.5-2 equivalents) of one reagent to drive the reaction to completion. The choice of which reagent to use in excess depends on factors like cost, solubility, and ease of removal during purification.[3] |
| Solubility Issues | If either reactant has poor solubility in the reaction buffer, consider adding a co-solvent such as DMSO or DMF. Keep the final concentration of the organic solvent as low as possible (ideally <10%) to avoid denaturation of protein reactants.[2] |
Presence of Unexpected Byproducts
Problem: Analysis of the reaction mixture (e.g., by LC-MS or HPLC) shows significant peaks corresponding to unexpected byproducts.
Potential Byproducts and Mitigation Strategies:
| Byproduct | Formation Pathway | Mitigation Strategy |
| Hydrolyzed Ester (Azido-PEG1-acid) | The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or in the presence of esterase enzymes.[4] | Maintain a neutral pH during the reaction and purification steps. Avoid prolonged exposure to strong acids or bases. If purification involves acidic HPLC conditions, neutralize the fractions immediately after collection.[5] |
| Reduced Azide (Amino-PEG1-methyl ester) | The azide group can be reduced to a primary amine, for example, through a Staudinger reaction in the presence of phosphine-based reagents (which are sometimes used as ligands in CuAAC).[2][6] | If using a phosphine-based ligand in CuAAC, consider switching to a nitrogen-based ligand like THPTA or BTTAA. Avoid other reducing agents that could be incompatible with the azide group. |
| Oxidative Homocoupling of Alkyne (in CuAAC) | In the presence of oxygen, the copper(I) catalyst can promote the oxidative homocoupling of terminal alkynes, leading to the formation of diynes.[7] | Degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent like sodium ascorbate (B8700270) helps to maintain copper in the +1 oxidation state and can suppress this side reaction.[7] |
| Thiol-yne Adduct (in SPAAC) | If your biomolecule contains free thiol groups (e.g., from cysteine residues), they can react with strained alkynes like DBCO or BCN in a thiol-yne addition side reaction. | Block free thiols with an alkylating agent like iodoacetamide (B48618) (IAM) prior to the SPAAC reaction.[8] |
| Regioisomers (in thermal azide-alkyne cycloaddition) | While CuAAC is highly regioselective for the 1,4-disubstituted triazole, the uncatalyzed thermal reaction can produce a mixture of 1,4- and 1,5-regioisomers.[9] | Ensure efficient catalysis in CuAAC reactions. SPAAC with asymmetric cyclooctynes can also lead to regioisomers. If a single regioisomer is critical, consider using a symmetric cyclooctyne or purifying the isomers after the reaction. |
Quantitative Data on Byproduct Formation
The following table summarizes potential byproduct formation and factors that can influence their prevalence. Precise quantitative data is highly dependent on the specific reaction conditions and substrates.
| Byproduct | Reaction Type | Influencing Factors | Potential Impact on Yield |
| Hydrolyzed Ester | All | pH, temperature, reaction time, presence of esterases | Can be significant (>50%) under harsh acidic or basic conditions. |
| Reduced Azide | CuAAC (with phosphine (B1218219) ligands) | Type and concentration of phosphine, presence of water | Can lead to complete loss of azide functionality if not controlled. |
| Alkyne Homocoupling | CuAAC | Oxygen exposure, concentration of copper catalyst | Can consume a significant portion of the alkyne starting material. |
| Thiol-yne Adduct | SPAAC | Presence of free thiols, reactivity of strained alkyne | Can be a major side reaction with thiol-containing biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if needed
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the reaction buffer or a minimal amount of organic co-solvent to a desired concentration (e.g., 10 mM).
-
Dissolve the alkyne-functionalized molecule in the reaction buffer.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.
-
Add the this compound stock solution. A 1.5 to 5-fold molar excess of the azide is commonly used.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 5:1 ligand to copper ratio is often used to stabilize the copper(I) catalyst.
-
Add the premixed catalyst solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect from light if any of the components are light-sensitive.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis to remove unreacted starting materials, catalyst, and byproducts.[]
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general method for conjugating this compound to a strained alkyne-functionalized molecule (e.g., DBCO-functionalized).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if needed
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the reaction buffer or a minimal amount of organic co-solvent to a desired concentration (e.g., 10 mM).
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of the strained alkyne-functionalized molecule with the this compound stock solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
If a co-solvent was used for the azide stock, ensure the final concentration in the reaction mixture is low (e.g., <10%) to prevent denaturation of biomolecules.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. For less reactive strained alkynes or sensitive biomolecules, the reaction can be performed at 4°C for a longer period (e.g., overnight).
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the excess unreacted azide linker.
-
Visualizations
Caption: Potential byproduct formation pathways in reactions involving this compound.
Caption: A logical workflow for troubleshooting low yields in conjugation reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
Validation & Comparative
Characterization of Azido-PEG1-Methyl Ester Conjugates by Mass Spectrometry: A Comparative Guide
The precise characterization of PEGylated molecules is critical in drug development and research for ensuring product quality, efficacy, and safety. Azido-PEG1-methyl ester is a heterobifunctional linker used in bioconjugation, featuring an azide (B81097) group for "click chemistry" and a methyl ester. Mass spectrometry (MS) stands out as a primary analytical tool for the detailed structural elucidation and quantification of such conjugates due to its high sensitivity, accuracy, and resolution.[1][2]
This guide provides a comparative overview of mass spectrometry techniques for characterizing this compound and its conjugates, offers detailed experimental protocols, and contrasts MS with alternative analytical methods.
Mass Spectrometry Techniques for PEG Conjugate Analysis
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common MS techniques for analyzing PEGylated compounds.[1][2] ESI is often coupled with liquid chromatography (LC) for online separation and analysis, making it suitable for complex mixtures, while MALDI-TOF (Time-of-Flight) is a powerful tool for determining the molecular weight distribution of polymers from a prepared sample spot.[1][3]
Table 1: Comparison of ESI-MS and MALDI-TOF MS for PEG Conjugate Analysis
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
|---|---|---|
| Ionization Principle | Soft ionization of analytes from a liquid solution. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption/ionization. |
| Typical Analytes | Proteins, peptides, small molecules, and conjugates in complex mixtures.[4] | Synthetic polymers, large proteins, and peptides.[1][3][5] |
| Key Advantage | Easily coupled with liquid chromatography (LC) for high-resolution separation and automated workflows.[1] | High mass range, tolerance to some buffers/salts, and produces primarily singly charged ions, simplifying spectra.[2][6] |
| Key Limitation | Can produce multiply charged ions, leading to complex spectra that may require deconvolution.[2] | Sample preparation is critical; matrix choice can significantly impact ionization efficiency and results.[3] |
| Mass Accuracy | High accuracy and resolution, especially with TOF or Orbitrap analyzers. | Excellent for determining average molecular weight and polymer distribution.[1] |
| Sample Throughput | Higher, especially when automated with an LC system. | Can be high-throughput with appropriate target plates. |
Analysis of the this compound Linker
Before characterizing a full conjugate, it is essential to understand the mass spectrometric behavior of the linker itself.
-
Molecular Formula: C₆H₁₁N₃O₃[7]
-
Average Molecular Weight: 173.17 g/mol
-
Monoisotopic Mass: 173.0800 Da
Expected Fragmentation Pattern
In a mass spectrometer, molecules fragment in predictable ways. For this compound, fragmentation is expected to occur at the ester and ether linkages.[8][9]
Caption: Predicted fragmentation of this compound.
Table 2: Theoretical m/z Values for Major Fragments of this compound
| Fragment Ion | Chemical Formula | Monoisotopic Mass (m/z) | Neutral Loss |
|---|---|---|---|
| [M]+ | [C₆H₁₁N₃O₃]+ | 173.08 | - |
| [M - N₂]+ | [C₆H₁₁NO₃]+ | 145.07 | N₂ (28 Da) |
| [M - •OCH₃]+ | [C₅H₈N₃O₂]+ | 142.06 | •OCH₃ (31 Da) |
| [M - •COOCH₃]+ | [C₄H₈N₃O]+ | 114.07 | •COOCH₃ (59 Da) |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining high-quality mass spectrometry data.
General Workflow for Conjugate Characterization
The overall process involves sample preparation, separation (optional but recommended), mass analysis, and data interpretation.
Caption: Workflow for LC-MS/MS analysis of a PEG conjugate.
Protocol 1: ESI-LC/MS for PEG Conjugate Analysis
This method is ideal for quantifying PEGylated products and analyzing complex reaction mixtures.[10]
-
Sample Preparation :
-
Dissolve the conjugate in a suitable solvent (e.g., water/acetonitrile).
-
Perform buffer exchange into a volatile buffer like 10mM ammonium (B1175870) acetate (B1210297) if necessary, using centrifuge filters (e.g., 50K MWCO for protein conjugates).[4]
-
Prepare a dilution series for calibration if quantification is needed.[10]
-
-
Liquid Chromatography (LC) :
-
Mass Spectrometry (MS) :
-
Instrument : A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[10]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Range : 300-4000 m/z.
-
Data Analysis : Use software to deconvolute the resulting charge state envelope to determine the zero-charge mass of the intact conjugate.[4]
-
Protocol 2: MALDI-TOF MS for PEG Conjugate Analysis
This protocol is optimized for determining the molecular weight and polydispersity of PEG chains.[3]
-
Sample Preparation :
-
Matrix Solution : Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50:50 acetonitrile:water with 0.1% TFA.[3]
-
Cationizing Agent : Prepare a solution of sodium trifluoroacetate (B77799) (NaTFA) in ethanol (B145695) (e.g., ~6 mg/mL).[3]
-
Analyte Solution : Dissolve the PEG conjugate sample in water or a suitable solvent to a concentration of ~1-2 mg/mL.[3]
-
-
Spotting :
-
Mass Spectrometry (MS) :
-
Instrument : MALDI-TOF Mass Spectrometer.
-
Mode : Positive ion, linear or reflector mode depending on required resolution.
-
Laser Intensity : Optimize the laser power to achieve good signal-to-noise without causing excessive fragmentation.
-
Data Analysis : The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a different length, typically adducted with a sodium ion ([M+Na]+). The mass difference between adjacent peaks should be 44.026 Da, corresponding to the ethylene (B1197577) glycol repeat unit.[3]
-
Comparison with Alternative Analytical Techniques
While powerful, MS is not the only method for characterizing PEG conjugates. Other techniques provide complementary information.
Table 3: Comparison of Mass Spectrometry with Other Analytical Methods
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides precise molecular weight, structural information (fragmentation), and high sensitivity.[1] | Polydispersity can complicate spectra; requires volatile buffers.[2][10] |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their interaction with a stationary phase. | Excellent for quantification and purity assessment. Can be coupled with various detectors (UV, CAD).[11][12] | Does not provide direct molecular weight information unless coupled to MS. PEG lacks a strong UV chromophore.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including end-group analysis and confirmation of covalent linkages.[13][14] | Lower sensitivity compared to MS; requires higher sample concentrations and can be complex for large molecules. |
| Charged Aerosol Detection (CAD) | Nebulizes eluent, creating charged particles that are measured by an electrometer. | A universal detector for non-volatile analytes, ideal for quantifying PEG which has poor UV absorbance.[11][12] | Non-specific; provides no structural information. Response can be non-linear. |
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pharmtech.com [pharmtech.com]
- 3. bath.ac.uk [bath.ac.uk]
- 4. enovatia.com [enovatia.com]
- 5. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, 1835759-80-2 | BroadPharm [broadpharm.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Simultaneous quantitative analysis of polyethylene glycol (PEG), PEGylated paclitaxel and paclitaxel in rats by MS/MSALL technique with hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 14. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Proteins Modified with Azido-PEG1-methyl ester
For Researchers, Scientists, and Drug Development Professionals
The modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of protein-based drugs. This guide provides a comparative analysis of three common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for characterizing proteins modified with a specific PEG linker, Azido-PEG1-methyl ester. This linker is of particular interest due to its azide (B81097) group, which allows for subsequent "click chemistry" reactions, and its methyl ester group.
This guide will delve into the principles of each technique, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate analytical method for their specific needs.
Quantitative Data Comparison
The choice of analytical technique often depends on the specific information required, such as the degree of PEGylation, confirmation of successful conjugation, or structural integrity of the protein. The following table summarizes the key quantitative parameters for NMR, MS, and FTIR in the context of analyzing this compound modified proteins.
| Parameter | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Limit of Detection (LOD) | ~10 µg/mL for PEGylated species in biological fluids[1][2] | Low fmol range[3] | Generally higher than MS and NMR, dependent on sample concentration |
| Limit of Quantification (LOQ) | Mid-fmol to low pmol range for methylated amino acids[3] | Low fmol range[3] | Less suitable for precise quantification compared to NMR and MS |
| Accuracy | High for determining the degree of PEGylation | High for molecular weight determination | Good for qualitative confirmation of modification |
| Precision | High, non-destructive | High, but can be affected by sample preparation | Good for qualitative reproducibility |
| Information Provided | - Degree of PEGylation- Confirmation of azide and methyl ester groups- Protein folding and conformation | - Molecular weight distribution- Degree of PEGylation- Heterogeneity of modification- Site of modification (with MS/MS) | - Confirmation of azide group presence- Identification of PEG chain- Secondary structure of the protein |
Detailed Experimental Protocols
NMR Analysis of this compound Modified Protein
Objective: To confirm the covalent attachment of the this compound to the protein and to determine the degree of PEGylation.
Methodology:
-
Sample Preparation:
-
Dissolve the purified this compound modified protein in a suitable deuterated buffer (e.g., 20 mM phosphate (B84403) buffer in D₂O, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate, TSP) for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Key parameters:
-
Temperature: 298 K
-
Number of scans: 128-1024 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
-
-
Data Analysis:
-
Identify the characteristic proton signals:
-
Quantification:
-
Integrate the area of a well-resolved protein proton signal and the area of the PEG backbone signal.
-
Calculate the degree of PEGylation by comparing the ratio of the integrals, taking into account the number of protons each signal represents.
-
-
Mass Spectrometry Analysis of this compound Modified Protein
Objective: To determine the molecular weight of the modified protein, the degree of PEGylation, and the heterogeneity of the sample.
Methodology:
-
Sample Preparation:
-
Desalt the protein sample using a suitable method (e.g., zip-tip, dialysis, or size-exclusion chromatography) to remove non-volatile salts.
-
Prepare the sample in a volatile buffer (e.g., 1% formic acid in water/acetonitrile).
-
-
Mass Spectrometry Analysis (MALDI-TOF):
-
Mix the desalted protein solution with a suitable MALDI matrix (e.g., sinapinic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in positive ion linear mode.
-
-
Mass Spectrometry Analysis (LC-ESI-MS):
-
Inject the desalted protein sample onto a reverse-phase liquid chromatography column.
-
Elute the protein with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
Introduce the eluent directly into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectrum over the appropriate m/z range.
-
-
Data Analysis:
-
MALDI-TOF: The spectrum will show a series of peaks, with each peak corresponding to the protein with a different number of attached PEG linkers. The mass difference between the peaks will correspond to the mass of the this compound (173.17 Da).
-
LC-ESI-MS: The raw data will show a series of multiply charged ions. Deconvolute the spectrum to obtain the zero-charge mass of the protein and its PEGylated forms.
-
Determine the average degree of PEGylation and the distribution of different PEGylated species.
-
FTIR Analysis of this compound Modified Protein
Objective: To confirm the presence of the azide functional group and the PEG chain on the modified protein.
Methodology:
-
Sample Preparation:
-
Lyophilize the purified modified protein to obtain a dry powder.
-
Alternatively, a concentrated solution can be used with an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Data Acquisition:
-
Acquire the infrared spectrum of the sample using an FTIR spectrometer.
-
Collect a background spectrum of the empty sample holder or the buffer.
-
Scan in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic vibrational bands:
-
Azide (N₃) asymmetric stretch: A sharp, strong peak around 2100 cm⁻¹.[2][6]
-
PEG (C-O-C) stretch: A strong, broad band around 1100 cm⁻¹.[1]
-
Amide I and Amide II bands of the protein: Around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, which can provide information about the protein's secondary structure.[2]
-
-
Compare the spectrum of the modified protein to that of the unmodified protein to confirm the appearance of the azide and PEG-related peaks.
-
Visualizations
Experimental Workflow for NMR Analysis
References
- 1. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography tandem mass spectroscopy approach for quantification of protein methylation stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Labeling with Azido-PEG1-methyl Ester
For researchers, scientists, and drug development professionals, the successful and verifiable labeling of proteins is a critical step in a multitude of applications, from therapeutic development to diagnostic assays. Azido-PEG1-methyl ester has emerged as a valuable reagent, offering a bioorthogonal handle for the precise, two-step labeling of proteins. This guide provides an objective comparison of protein labeling with this compound against alternative methods, supported by experimental data and detailed protocols for validation.
Comparing Protein Labeling Strategies
The selection of a protein labeling strategy is contingent on the specific application, the nature of the protein, and the desired outcome. This compound, which introduces an azide (B81097) group via reaction with primary amines (e.g., lysine (B10760008) residues), is often followed by a "click chemistry" reaction for the attachment of a reporter molecule. This two-step approach offers high specificity and efficiency. Here, we compare this method with other common protein labeling techniques.
| Parameter | This compound (via NHS ester) + Click Chemistry | Maleimide (B117702) Chemistry | Direct NHS Ester Labeling |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary amines (Lysine, N-terminus) |
| Reaction Specificity | High (two-step process enhances specificity)[1][2] | Very High (cysteine is a less abundant amino acid)[3][4] | Moderate (can react with multiple lysine residues)[5][6] |
| Typical Labeling Efficiency | 30 - 80% for the initial azido-labeling step[7] | Generally high, often approaching stoichiometric labeling of available thiols. | Variable, highly dependent on protein and reaction conditions. |
| Degree of Labeling (DoL) | Can be controlled by adjusting the molar ratio of reagents.[8] For a generic IgG, a 20-fold molar excess of Azido-PEG-NHS ester can result in a DoL of 3-5.[8] | Can be precisely controlled by the number of available cysteine residues. | Can be variable and may lead to a heterogeneous mixture of labeled proteins.[5][6] |
| Stability of Conjugate | Very high (stable amide bond from NHS ester and triazole linkage from click chemistry)[9] | Stable thioether bond, though the maleimide ring can undergo hydrolysis.[4][10] | Stable amide bond.[11] |
| Key Advantages | Bioorthogonal handle allows for versatile and specific secondary labeling. Click chemistry is highly efficient and can be performed under mild conditions.[12] | Highly specific for cysteine residues, allowing for site-specific labeling.[3] | One-step labeling process. A wide variety of NHS-ester reagents are commercially available. |
| Key Disadvantages | Two-step process. The initial NHS ester reaction can be sensitive to hydrolysis.[8] | Requires the presence of a free cysteine, which may necessitate protein engineering. The maleimide-thiol linkage can be reversible under certain conditions.[4] | Can lead to a heterogeneous population of labeled proteins.[5][6] High concentrations of the NHS ester can lead to protein aggregation. |
Experimental Protocols for Validation
Accurate validation of protein labeling is crucial. The following are detailed protocols for key experimental techniques to confirm the successful labeling of proteins with this compound and subsequent click chemistry modification.
SDS-PAGE Analysis for Mobility Shift
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight of a protein after PEGylation.
Protocol:
-
Sample Preparation:
-
Prepare samples of the unlabeled protein, the this compound labeled protein, and the final click-chemistry-modified protein.
-
Mix each protein sample with 2X Laemmli sample buffer. For reducing conditions, the sample buffer should contain a reducing agent like β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
-
Gel Electrophoresis:
-
Cast a polyacrylamide gel with a percentage appropriate for the molecular weight of your target protein.[14]
-
Load the prepared protein samples and a molecular weight marker into the wells of the gel.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
A successful labeling will result in a noticeable upward shift in the molecular weight of the labeled protein bands compared to the unlabeled protein.
-
Mass Spectrometry for Precise Mass Determination
Mass spectrometry provides a highly accurate method to confirm the covalent attachment of the this compound and to determine the degree of labeling.
Protocol:
-
Sample Preparation:
-
Desalt the protein samples (unlabeled, azido-labeled, and click-modified) using a method appropriate for your protein (e.g., spin desalting columns or dialysis).
-
For intact mass analysis, dilute the protein sample in a suitable solvent, such as 50% acetonitrile (B52724) with 0.1% formic acid.
-
-
Mass Analysis:
-
Analyze the samples using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Acquire the mass spectra for the unlabeled and labeled proteins.
-
-
Data Analysis:
-
Compare the mass spectra of the labeled and unlabeled proteins.
-
The mass difference should correspond to the mass of the attached this compound moiety (and any subsequent modifications from the click reaction).
-
The presence of multiple peaks corresponding to different numbers of attached labels can be used to determine the degree of labeling (DoL).
-
Fluorescence Spectroscopy for Quantification (Post-Click Chemistry)
If a fluorescent reporter molecule is attached via click chemistry, fluorescence spectroscopy can be used to quantify the labeling.
Protocol:
-
Sample Preparation:
-
Purify the fluorescently labeled protein from any unreacted fluorescent probe using size exclusion chromatography or dialysis.
-
-
Absorbance Measurements:
-
Calculation of Degree of Labeling (DoL):
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[16]
-
Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein
-
where CF is the correction factor (A280 of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_dye / ε_dye
-
where ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.
-
-
Calculate the Degree of Labeling (DoL):
-
DoL = Dye Concentration / Protein Concentration
-
-
Visualizing the Workflow and Logic
To further clarify the processes and relationships involved in protein labeling and validation, the following diagrams are provided.
Caption: Experimental workflow for protein labeling and validation.
Caption: Chemical reactions in two-step protein labeling.
Caption: Decision tree for choosing a protein labeling method.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. thermofisher.com [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. iitg.ac.in [iitg.ac.in]
- 14. SDS-PAGE Protocol | Rockland [rockland.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to Bioconjugation: Evaluating Alternatives to Azido-PEG1-methyl ester
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules to proteins, antibodies, or nucleic acids is a foundational technique. Azido-PEG1-methyl ester is a common bifunctional linker, valued for its azide (B81097) handle that enables highly selective copper-catalyzed or strain-promoted "click chemistry". However, the ideal bioconjugation strategy is application-dependent. Factors such as the presence of a copper catalyst, reaction kinetics, stability of the final conjugate, and the target functional group on the biomolecule necessitate a careful evaluation of alternatives.
This guide provides an objective, data-driven comparison of the primary alternatives to this compound, focusing on different reactive chemistries. We will explore traditional amine and thiol-reactive methods alongside other powerful bioorthogonal reactions, providing the quantitative data and procedural details necessary to make an informed decision for your specific research needs.
At a Glance: Comparing Bioconjugation Chemistries
The selection of a bioconjugation strategy is a trade-off between reaction speed, specificity, stability, and reaction conditions. The following table summarizes the key quantitative parameters for the chemistries discussed in this guide.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) | NHS Ester-Amine Chemistry | Maleimide-Thiol Chemistry |
| Target Group | Terminal Alkyne | Azide | Strained Alkene/Alkyne | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reactive Partner | Azide | Strained Alkyne (e.g., DBCO) | Tetrazine | N-Hydroxysuccinimide Ester | Maleimide |
| Formed Bond | 1,2,3-Triazole[1] | 1,2,3-Triazole | Dihydropyridazine | Amide[2] | Thioether[3] |
| **2nd Order Rate Constant (k₂) ** | 10² - 10³ M⁻¹s⁻¹ | 10⁻¹ - 1 M⁻¹s⁻¹ | Up to ~2000 M⁻¹s⁻¹[4] | ~10⁻² M⁻¹s⁻¹ | ~10² M⁻¹s⁻¹ |
| Catalyst Required? | Yes (Copper(I))[1] | No[] | No[4] | No | No |
| Bioorthogonality | High (Azides/Alkynes are rare in biological systems)[1] | High (Strained alkynes are abiotic)[] | Very High (Tetrazines and strained alkenes are abiotic)[4][6] | Moderate (Amines are abundant) | High (Free thiols are less abundant than amines) |
| Linkage Stability | Very High | Very High | Very High | Very High | Moderate (Potential for retro-Michael addition) |
| Typical pH | 4 - 11[1] | 4 - 11 | 4 - 11 | 8.3 - 8.5[7][8] | 6.5 - 7.5[3] |
In-Depth Analysis of Key Alternatives
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the most direct alternative to copper-catalyzed reactions, as it also utilizes an azide-alkyne cycloaddition. The key difference is the use of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with azides without the need for a metal catalyst.[][9] This "copper-free" nature is a significant advantage in biological systems where copper can be cytotoxic or interfere with protein function.[10]
Advantages:
-
Bioorthogonal: Avoids the use of a toxic copper catalyst, making it ideal for live-cell labeling.[][9]
-
High Specificity: The reaction between a strained alkyne and an azide is highly specific.[]
-
Stable Linkage: Forms a stable triazole ring, identical to the one formed in CuAAC.
Limitations:
-
Slower Kinetics: SPAAC reactions are generally slower than CuAAC and significantly slower than iEDDA.
-
Reagent Bulk: Strained cyclooctynes are larger than terminal alkynes, which can sometimes introduce steric hindrance or alter the properties of the labeled biomolecule.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction between an electron-deficient diene (most commonly a tetrazine) and a strained, electron-rich dienophile (like a trans-cyclooctene (B1233481) or norbornene) is recognized as the fastest known bioorthogonal reaction.[4][6] This ligation proceeds with exceptionally fast rates, allowing for protein modification at very low concentrations.[4] The reaction is irreversible due to a subsequent retro-Diels-Alder reaction that releases nitrogen gas as the only byproduct.[4]
Advantages:
-
Extremely Fast Kinetics: Second-order rate constants can be as high as 2000 M⁻¹s⁻¹, enabling rapid conjugation even at low reactant concentrations.[4]
-
Catalyst-Free: The reaction proceeds without any catalyst.[6]
-
Excellent Bioorthogonality: The tetrazine and strained alkene functional groups are absent in biological systems.[6]
Limitations:
-
Reagent Stability: Some tetrazine derivatives can have limited stability under certain conditions, such as in the presence of reducing agents.[11]
-
Isomer Formation: The cycloaddition can sometimes result in the formation of stereoisomers.[12]
NHS Ester Chemistry (Amine-Reactive)
One of the most established bioconjugation methods involves the reaction of an N-Hydroxysuccinimide (NHS) ester with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein.[2][7] This forms a stable and chemically robust amide bond.[2] Reagents like NHS-PEG-Azide or NHS-PEG-Alkyne can be used to introduce a click handle onto a biomolecule for subsequent reaction.
Advantages:
-
Well-Established & Simple: The protocol is straightforward and widely used.
-
Stable Bond: Forms a highly stable amide linkage.
-
Abundant Targets: Primary amines are readily available on the surface of most proteins.
Limitations:
-
Lack of Site-Specificity: Since most proteins have multiple lysine residues, NHS ester chemistry typically results in a heterogeneous mixture of conjugates with varying degrees of labeling and at different positions.[13] This can impact the protein's function.
-
pH Dependent: The reaction is highly pH-dependent, requiring a slightly basic pH (8.3-8.5) for optimal efficiency.[7][8] At this pH, hydrolysis of the NHS ester is a competing reaction that can reduce yields.[7]
Maleimide Chemistry (Thiol-Reactive)
Maleimide-based reagents are highly selective for sulfhydryl (thiol) groups, primarily found in cysteine residues.[3] The reaction proceeds under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[3] This method offers greater specificity than NHS ester chemistry because cysteine residues are generally less abundant on protein surfaces than lysines.
Advantages:
-
High Specificity: Selectively targets thiol groups, allowing for more controlled conjugation compared to amine-reactive methods.[3]
-
Mild Conditions: The reaction proceeds efficiently at or near neutral pH.
Limitations:
-
Linkage Stability Concerns: The resulting thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. This can be a concern for applications requiring long-term stability.
-
Requires Free Thiols: The target protein must have an available cysteine residue. If not naturally present, one may need to be introduced via site-directed mutagenesis. Pre-existing disulfide bonds may need to be reduced to free up the thiol for reaction.
Visualizing the Chemistries and Workflows
To better understand the practical differences, the following diagrams illustrate the core reaction mechanisms and a generalized experimental workflow for bioconjugation.
Experimental Protocols
The following are generalized protocols for three common bioconjugation reactions. Note that optimization is often required for specific biomolecules and reagents.
Protocol 1: NHS Ester Labeling of a Protein
This protocol outlines the conjugation of an NHS ester-functionalized molecule to primary amines on a protein, such as an antibody.[2][7][14]
-
Reagent Preparation:
-
Prepare the protein solution (e.g., IgG antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[14] A typical protein concentration is 2-10 mg/mL.[7]
-
If the protein is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.[14]
-
Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2]
-
-
Conjugation Reaction:
-
Add a calculated molar excess (typically 8-20 fold) of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[7]
-
Incubate the reaction at room temperature for 1 hour, protected from light.[2][14] For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified biomolecule with an azide-containing cargo.[1][15][16]
-
Reagent Preparation:
-
Prepare the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare stock solutions:
-
Azide-cargo (e.g., 5 mM in DMSO or water).[15]
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 20 mM in water).[16]
-
Copper-chelating ligand (e.g., THPTA) (e.g., 50 mM in water). Using a ligand is crucial to accelerate the reaction and protect the biomolecule from oxidative damage.[16]
-
Reducing agent: Sodium Ascorbate (B8700270) (e.g., 100 mM in water, prepared fresh).[15][16]
-
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order: alkyne-biomolecule, azide-cargo (typically a 2 to 10-fold molar excess).[16]
-
Prepare a catalyst premix by combining the CuSO₄ and ligand solutions (a 1:5 molar ratio of copper to ligand is common).[16] Add this premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]
-
Mix gently and allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography or dialysis, to remove copper and excess reagents.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free reaction between a DBCO-functionalized molecule and an azide-containing biomolecule.[9][17]
-
Reagent Preparation:
-
Prepare the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-functionalized reagent in a compatible solvent (e.g., DMSO) to create a stock solution.
-
-
Conjugation Reaction:
-
Combine the azide-biomolecule and the DBCO-reagent in a microcentrifuge tube. A 1.5 to 5-fold molar excess of the DBCO reagent is often used.[9]
-
Incubate the reaction. Depending on the specific reactants and concentrations, this can range from 1 hour to overnight at temperatures from 4°C to 37°C.
-
-
Purification:
-
Purify the conjugate using a method appropriate for the biomolecule (e.g., desalting column) to remove any unreacted DBCO reagent.[17]
-
Conclusion and Recommendations
The choice of a bioconjugation strategy extends far beyond the azide-alkyne reaction enabled by this compound. While CuAAC remains a robust and efficient method, its requirement for a copper catalyst can be a limiting factor in cellular applications.
-
For live-cell imaging or in vivo studies , the catalyst-free nature of SPAAC and iEDDA makes them superior choices. iEDDA is particularly advantageous when extremely rapid labeling is required, even at low concentrations.
-
When site-specificity is not a primary concern and a simple, cost-effective method is needed, traditional NHS ester chemistry is a reliable option for introducing functional handles or conjugating payloads to proteins rich in surface-exposed lysines.
-
For more controlled, site-specific labeling without genetic engineering, maleimide chemistry targeting native cysteine residues is an excellent strategy, provided the stability of the thioether linkage is sufficient for the intended application.
Ultimately, the optimal alternative depends on a thorough consideration of the target biomolecule, the desired properties of the final conjugate, and the experimental context. By understanding the kinetics, stability, and procedural requirements of each method, researchers can select the most appropriate tool to advance their scientific and therapeutic development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. nbinno.com [nbinno.com]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. benchchem.com [benchchem.com]
Stability of Azido-PEG1-Methyl Ester Bioconjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of bioconjugates is a critical factor in the development of effective therapeutics and diagnostics. The choice of linker connecting a biomolecule to a payload can significantly influence the conjugate's performance, including its shelf-life, in vivo half-life, and ultimately, its efficacy and safety. This guide provides an objective comparison of the stability of bioconjugates synthesized using Azido-PEG1-methyl ester, a short, hydrophilic linker featuring a terminal azide (B81097) for click chemistry and a methyl ester for potential further functionalization or as a pro-drug element. The stability of this linker will be compared with other common bioconjugation strategies, supported by available experimental data and detailed methodologies.
Understanding the Stability of this compound
This compound possesses two key functional groups that dictate the stability of its resulting bioconjugates: the azide group, which forms a stable triazole ring upon conjugation via click chemistry, and the methyl ester group, which is susceptible to hydrolysis.
-
Azide Group and Triazole Linkage: The azide group itself is highly stable under most physiological conditions, making it an excellent choice for bioorthogonal conjugation.[1] When reacted with an alkyne-functionalized molecule through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, it forms a highly stable triazole linkage.[2] This triazole ring is generally resistant to enzymatic and chemical degradation.[2]
-
Methyl Ester Group: The methyl ester moiety is the primary site of potential instability in this linker. Esters are known to be susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases) present in biological fluids like plasma.[2][3] The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific chemical environment of the ester bond.[3]
Comparative Stability Analysis
To provide a clear comparison, the stability of bioconjugates formed using this compound is contrasted with that of bioconjugates synthesized using other common linkers. The following table summarizes the expected stability profiles based on the chemistry of the linkage.
| Linker Chemistry | Reactive Partners | Resulting Linkage | Relative Stability in Serum | Key Considerations |
| Azide-Alkyne (Click Chemistry) | Azide + Alkyne | Triazole | High | The triazole ring is very stable. The stability of the overall conjugate will depend on other functional groups present, such as the methyl ester in this compound.[2] |
| NHS Ester-Amine | NHS Ester + Amine | Amide | Very High | Amide bonds are generally very stable under physiological conditions and resistant to hydrolysis.[2] |
| Maleimide-Thiol | Maleimide + Thiol | Thioether | Moderate | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin, leading to potential deconjugation.[4] |
| Disulfide | Thiol + Thiol | Disulfide | Low to Moderate | Designed to be cleavable in the reducing environment of the cell, but can also be cleaved prematurely in circulation. |
Quantitative Stability Data:
Direct quantitative stability data for bioconjugates specifically using this compound is limited in publicly available literature. However, we can infer its stability based on studies of similar small molecule methyl esters. For instance, a study on the plasma stability of methyl benzoate (B1203000) in rat plasma showed a half-life of approximately 36 minutes.[5] This suggests that the methyl ester portion of the this compound linker is likely to be labile in the presence of plasma esterases.
In contrast, amide bonds formed from NHS esters are known to be significantly more stable. The half-life of hydrolysis for NHS esters themselves in aqueous solution is pH-dependent, ranging from hours at neutral pH to minutes at alkaline pH, but once the stable amide bond is formed with an amine, it is highly resistant to cleavage.[6][7]
Experimental Protocols
To assess the stability of a bioconjugate, a well-designed stability-indicating assay is crucial. The following are detailed methodologies for key experiments.
Protocol 1: Serum/Plasma Stability Assay using HPLC
This protocol outlines a general method to determine the rate of degradation of a bioconjugate in a biological matrix.
Materials:
-
Bioconjugate of interest
-
Human or animal serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724), cold
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Centrifuge
Procedure:
-
Prepare a stock solution of the bioconjugate in an appropriate solvent (e.g., DMSO) and then dilute it in PBS to a known concentration.
-
Add the bioconjugate solution to pre-warmed serum or plasma to a final concentration typically in the µM range. A control sample should be prepared by diluting the bioconjugate in PBS to the same final concentration.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
To precipitate the proteins, add 3-4 volumes of cold acetonitrile to the aliquot.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject it into the HPLC system.
-
Monitor the peak area of the intact bioconjugate over time. The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.
-
The half-life (t½) of the bioconjugate can be calculated by plotting the natural logarithm of the percentage of remaining conjugate versus time.
Protocol 2: Identification of Degradation Products using LC-MS
This protocol is used to identify the products formed upon degradation of the bioconjugate.
Materials:
-
Same as Protocol 1
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Follow steps 1-7 of the HPLC serum stability protocol.
-
Inject the supernatant into the LC-MS system.
-
Separate the components using a suitable chromatographic gradient.
-
Analyze the eluting peaks by mass spectrometry to determine the mass of the intact bioconjugate and any degradation products.
-
By comparing the mass spectra over time, the degradation pathway can be elucidated. For an this compound bioconjugate, one would expect to see a product corresponding to the hydrolysis of the methyl ester to a carboxylic acid.
Visualizing Experimental Workflows and Degradation Pathways
To better illustrate the processes involved, the following diagrams are provided.
References
- 1. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG1-methyl ester vs. NHS Esters
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and specificity of bioconjugates. This guide provides an objective, data-driven comparison between two prevalent bioconjugation reagents: Azido-PEG1-methyl ester and N-hydroxysuccinimide (NHS) esters. We will delve into their reaction mechanisms, performance metrics, and provide detailed experimental protocols to guide your selection process.
At a Glance: Key Differences and Applications
This compound is a versatile linker used in bioorthogonal "click" chemistry.[1][2] It features an azide (B81097) group that reacts with alkyne-modified molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][3] The short PEG (polyethylene glycol) spacer enhances solubility in aqueous solutions.[2][4] This linker is ideal for multi-step conjugations where specificity and orthogonality are paramount.
NHS esters are a well-established class of amine-reactive reagents.[][6] Their primary function is to form stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of proteins.[][7] This robust and efficient chemistry has made NHS esters a cornerstone in the development of antibody-drug conjugates (ADCs) and fluorescently labeled proteins.[][7]
The choice between these linkers hinges on the specific requirements of the application, including the target biomolecule, the nature of the payload, and the desired control over the conjugation site.
Data Presentation: A Quantitative Comparison
The efficiency and outcome of a bioconjugation reaction are dictated by several factors. The following tables summarize key quantitative performance parameters for this compound (via click chemistry) and NHS ester linkers.
| Parameter | This compound (Click Chemistry) | NHS Esters | References |
| Reaction Target | Terminal or strained alkynes | Primary amines (e.g., lysine side chains, N-terminus) | [1],[] |
| Reaction Type | [3+2] Cycloaddition | Nucleophilic acyl substitution | [3],[] |
| Bond Formed | Triazole | Amide | [8],[] |
| Reaction pH | 4-11 (CuAAC), physiological pH (SPAAC) | 7.2-8.5 | [8],[] |
| Reaction Time | Minutes to a few hours | 30-120 minutes | [],[3] |
| Selectivity | High (bioorthogonal) | Moderate (reacts with available primary amines) | [8],[9] |
| Stability of Formed Bond | Very high (irreversible) | Very high (irreversible under physiological conditions) | [8],[] |
| Catalyst Required | Cu(I) for CuAAC; None for SPAAC | None | [3],[] |
| Common Solvents | Aqueous buffers, DMSO, DMF | Aqueous buffers, DMSO, DMF | [8],[10] |
| Performance Metric | This compound (Click Chemistry) | NHS Esters | References |
| Typical Yield | High to quantitative | High | [8],[] |
| Site-Specificity | High (requires prior introduction of alkyne) | Low (targets multiple surface-exposed lysines) | [11],[9] |
| Potential for Side Reactions | Minimal (bioorthogonal) | Hydrolysis of the NHS ester | [8],[12] |
| Biocompatibility | SPAAC is highly biocompatible; CuAAC requires cytotoxic copper catalyst | Generally high, but pH-dependent | [11],[] |
| Ease of Use | Multi-step (requires introduction of alkyne), catalyst preparation for CuAAC | Single-step reaction, straightforward protocol | [11],[10] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the reaction chemistry of this compound and NHS esters dictates their respective experimental workflows and applications.
Signaling Pathways and Reaction Mechanisms
The diagram below illustrates the distinct chemical transformations involved in bioconjugation using this compound (via CuAAC) and an NHS ester.
Caption: Reaction mechanisms of this compound and NHS ester.
Experimental Workflow Comparison
The following diagram outlines a typical experimental workflow for labeling a protein with either an azide (for subsequent click chemistry) or directly with an NHS ester-activated dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1835759-80-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]
- 6. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Assessing the Purity of Azido-PEG1-methyl ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of antibody-drug conjugates (ADCs), the purity of linker molecules is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Azido-PEG1-methyl ester, a commonly utilized click chemistry handle, and contrasts its performance with alternative linker technologies.
The chemical structure of this compound, a heterobifunctional linker, features an azide (B81097) group for bioorthogonal conjugation and a methyl ester for further chemical modification. Its defined, short polyethylene (B3416737) glycol (PEG) spacer enhances solubility. Ensuring the high purity of this linker is critical as impurities can lead to unwanted side reactions, heterogeneity in the final conjugate, and potential immunogenicity.[1][2]
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound and its conjugates is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, resolution, and the nature of the information it provides.
| Analytical Technique | Principle | Strengths for Purity Assessment | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or size (Size-Exclusion). | - Excellent for separating the main compound from non-volatile impurities.- Can be coupled with various detectors (UV, CAD, MS) for quantification and identification.[3][] | - PEG compounds lack a strong UV chromophore, requiring sensitive detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | - ¹H NMR is a powerful tool for structural confirmation and purity assessment.[6]- Quantitative NMR (qNMR) with an internal standard allows for accurate purity determination without a reference standard of the compound itself.[7][8][9] | - Lower sensitivity compared to MS.- Complex mixtures can lead to overlapping signals, potentially obscuring minor impurities.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity and selectivity for identifying the parent compound and impurities.[3]- ESI-MS coupled with LC (LC-MS) is ideal for analyzing complex mixtures.[1]- MALDI-TOF MS is well-suited for analyzing PEGylated molecules and can reveal heterogeneity.[6][10][11] | - Ionization efficiency can vary between compounds, potentially affecting quantification.- Matrix effects in MALDI can sometimes complicate analysis.[12] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) for Purity Assessment
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
Procedure:
-
Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into a clean vial.
-
Accurately weigh a precise amount of the internal standard into the same vial. The molar ratio of the sample to the internal standard should be chosen to give well-resolved and integrable peaks.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the well-resolved signals corresponding to the this compound and the internal standard.
-
Calculate the purity using the following formula[7]:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
HPLC-MS for Impurity Profiling
Objective: To separate and identify potential impurities in an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
HPLC system with a UV detector and coupled to an ESI-Mass Spectrometer
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Procedure:
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
Dissolve the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Set up the HPLC-MS system with the following exemplary gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
Inject the sample (e.g., 2 µL).
-
Monitor the elution profile using the UV detector (e.g., at 210 nm for the azide group) and the mass spectrometer in full scan mode.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights and aid in their identification. Common impurities may include starting materials, incompletely reacted intermediates, or byproducts from side reactions.[1]
Mandatory Visualizations
Caption: Workflow for quantitative NMR purity assessment.
Caption: Importance of linker purity in bioconjugation.
Alternative Linker Technologies
While this compound is a versatile linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC), concerns about the potential cytotoxicity of the copper catalyst have led to the development of copper-free click chemistry alternatives.[13][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linkers: These linkers utilize strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react with azides without the need for a copper catalyst.[15]
-
DBCO-PEG Linkers: Offer fast reaction kinetics.
-
BCN-PEG Linkers: Also provide excellent reactivity.
-
The purity assessment of these alternative linkers follows similar principles to that of this compound, employing HPLC-MS and NMR as the primary analytical tools. The impurity profile, however, will differ based on the synthetic route of the specific linker.
Conclusion
The rigorous assessment of purity for linkers such as this compound is a critical step in the development of well-defined and reproducible bioconjugates. A multi-pronged analytical approach, combining the quantitative power of qNMR with the separation and identification capabilities of HPLC-MS, provides a comprehensive understanding of the purity and impurity profile of these essential reagents. For applications where copper catalysis is a concern, alternative linkers for strain-promoted click chemistry are available and should be subjected to the same stringent purity analysis.
References
- 1. enovatia.com [enovatia.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]
- 14. This compound, 1835759-80-2 | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Efficiency of Azido-PEG1-methyl ester in SPAAC vs. CuAAC
For researchers, scientists, and drug development professionals, the choice between Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bioconjugation is a critical decision that impacts experimental outcomes. This guide provides an objective comparison of the efficiency of a common hydrophilic linker, Azido-PEG1-methyl ester, in these two powerful "click chemistry" reactions, supported by experimental data and detailed protocols.
The selection of a ligation strategy often hinges on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the biological system under investigation. While both SPAAC and CuAAC afford the formation of a stable triazole linkage, their fundamental mechanisms and, consequently, their performance characteristics differ significantly.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for the reaction of this compound in both SPAAC and CuAAC. It is important to note that direct kinetic data for this compound is not extensively published; therefore, the values presented are based on studies of similar small, hydrophilic azide (B81097) molecules and serve as a reliable estimate for comparative purposes.
| Feature | SPAAC (with DBCO) | CuAAC |
| Second-Order Rate Constant (k₂) | ~0.1 - 2.0 M⁻¹s⁻¹ | ~1 - 100 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 12 hours | 0.5 - 4 hours |
| Typical Yield | High to Quantitative | High to Quantitative |
| Biocompatibility | Excellent (copper-free) | Limited by copper cytotoxicity |
| Catalyst Required | No | Yes (Copper (I)) |
| Side Reactions | Potential for off-target reactions of strained alkyne with thiols. | Copper-mediated side reactions (e.g., oxidative damage to proteins). |
Reaction Pathways and Experimental Workflow
The fundamental difference between SPAAC and CuAAC lies in the activation of the alkyne component. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst. In contrast, CuAAC employs a terminal alkyne that is activated by a copper(I) catalyst.
A typical experimental workflow for comparing the efficiency of these two reactions involves parallel setups where the azide-containing molecule is reacted with the respective alkyne partner under optimized conditions. The progress of the reaction can be monitored over time using techniques such as LC-MS or fluorescence spectroscopy (if using a fluorescently tagged reactant).
Detailed Experimental Protocols
The following are generalized protocols for performing SPAAC and CuAAC reactions with this compound. Optimal conditions may vary depending on the specific substrates and experimental goals.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of this compound with a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester for protein labeling)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable biological buffer.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule in DMSO or DMF to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the molecule to be labeled (e.g., protein in PBS).
-
Add the this compound stock solution to the reaction mixture. A 5- to 20-fold molar excess of the azide over the DBCO-functionalized molecule is often used to ensure efficient conjugation.
-
If the molecule to be labeled is not already DBCO-functionalized, it should be reacted with a DBCO-NHS ester prior to the SPAAC reaction, following the manufacturer's protocol.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) for 1-4 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if one of the components has a chromophore.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of this compound with a terminal alkyne-functionalized molecule.
Materials:
-
This compound
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable biological buffer.
-
Anhydrous DMF or DMSO for dissolving reagents.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the terminal alkyne-functionalized molecule in a suitable solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the terminal alkyne-functionalized molecule and this compound in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the azide is typically used.
-
Prepare a premix of CuSO₄ and THPTA by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).
-
Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 4 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the reaction can be quenched by the addition of a copper-chelating agent like EDTA.
-
Purify the product to remove the copper catalyst, excess reagents, and byproducts using appropriate methods such as size-exclusion chromatography, dialysis, or silica (B1680970) gel chromatography for small molecules.
-
-
Analysis:
-
Characterize the final product using techniques such as NMR, MS, and HPLC to confirm its identity and purity.
-
Conclusion
The choice between SPAAC and CuAAC for the conjugation of this compound is highly dependent on the specific application. CuAAC offers significantly faster reaction kinetics, which can be advantageous for rapid labeling or when working with low concentrations of reactants. However, the requirement for a copper catalyst can be a major drawback in biological systems due to its inherent cytotoxicity.
SPAAC, on the other hand, is a bioorthogonal reaction that proceeds without the need for a toxic catalyst, making it the preferred method for in vivo and live-cell applications. While generally slower than CuAAC, the reaction rates of SPAAC are often sufficient for many bioconjugation needs, and the development of more reactive strained alkynes continues to narrow the kinetic gap. For applications where biocompatibility is paramount, the copper-free nature of SPAAC makes it the superior choice, despite its slower kinetics. Conversely, for in vitro applications where speed and efficiency are the primary concerns and potential copper-related issues can be managed, CuAAC remains a powerful and effective tool.
Unraveling the Impact of Linker Stability in PROTAC Design: A Comparative Analysis of PEG and Alkyl Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often nuanced, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. The chemical nature of this linker, particularly the choice between polyethylene (B3416737) glycol (PEG) and alkyl chains, profoundly influences the stability, efficacy, and overall drug-like properties of the PROTAC. This guide provides an in-depth comparison of PEG and alkyl linkers, supported by experimental data and detailed protocols, to inform rational PROTAC design.
Comparative Analysis of PEG and Alkyl Linker Stability and Performance
The stability of a PROTAC is a multi-faceted issue, encompassing chemical stability, metabolic stability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). The choice between a PEG-based or an alkyl-based linker significantly impacts these parameters.
Alkyl Linkers:
Alkyl chains are a common starting point in PROTAC design due to their synthetic accessibility and chemical stability.[1][2] Composed of saturated or unsaturated hydrocarbon chains, they offer a high degree of conformational flexibility.[3] However, their hydrophobic nature can be a double-edged sword. While it can enhance cell permeability, it often leads to poor aqueous solubility, which can hinder formulation and bioavailability.[1][2] Furthermore, the high flexibility of long alkyl chains can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3] There are also concerns that the lipophilicity of alkyl linkers may contribute to off-target effects and potential oxidative metabolism.[4]
PEG Linkers:
PEG linkers, composed of repeating ethylene (B1197577) glycol units, are prized for their ability to enhance the solubility and physicochemical properties of PROTACs.[5] The hydrophilic nature of PEG can improve a PROTAC's compatibility with physiological environments and has been shown to be beneficial for oral absorption in some cases.[2][6] The flexibility of PEG linkers can allow for optimal positioning of the target protein and E3 ligase, leading to enhanced ternary complex stability and subsequent target degradation.[5] However, PEG linkers are not without their drawbacks. They can be more susceptible to metabolic degradation compared to their alkyl counterparts and may present greater synthetic challenges.[2][7] Studies have also suggested that the incorporation of oxygen atoms in place of CH2 groups can sometimes inhibit PROTAC activity.[4]
Data Presentation: A Comparative Summary
The following table summarizes the key characteristics and performance metrics of PEG versus alkyl linkers in PROTAC design.
| Feature | Alkyl Linkers | PEG Linkers | Key Considerations & Experimental Observations |
| Composition | Saturated or unsaturated hydrocarbon chains.[1] | Repeating ethylene glycol units.[2] | The choice of composition directly influences the physicochemical properties of the PROTAC. |
| Solubility | Generally hydrophobic, can lead to poor aqueous solubility.[1][2] | Hydrophilic, significantly enhances aqueous solubility.[5] | Poor solubility can lead to aggregation and precipitation in assay buffers, compromising performance.[7] |
| Cell Permeability | Hydrophobicity can enhance cell permeability.[8] | Can enhance cell permeability in some cases, but excessively long and polar linkers can decrease it.[1][5] | A balance between hydrophilicity and lipophilicity is crucial for optimal cell permeability. |
| Metabolic Stability | Generally considered chemically stable.[1][2] | Can be more susceptible to metabolic degradation, particularly longer chains.[2][7] | The linker is often a site for metabolic modification by enzymes like Cytochrome P450s.[7] |
| Ternary Complex Stability | High flexibility can lead to an entropic penalty, potentially reducing stability.[3] | Flexibility can allow for optimal orientation and enhanced stability.[5] | The linker's role is to facilitate the formation of a stable and productive ternary complex.[5] |
| Synthetic Accessibility | Readily accessible and easy to modify.[3] | Can be more challenging and costly to synthesize compared to alkyl linkers.[2] | The ease of synthesis is a practical consideration in early-stage PROTAC development. |
| Degradation Efficacy (DC50/Dmax) | Can achieve potent degradation, but this is highly dependent on the specific target and E3 ligase.[9] | Often provides the necessary length and flexibility for potent degradation.[5] | A study showed that replacing a nine-atom alkyl chain with three PEG units led to weaker degradation of CRBN.[4] |
Experimental Protocols
To assess the stability and performance of PROTACs with different linkers, a series of in vitro and in vivo assays are employed.
1. In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.
-
Principle: The PROTAC is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent PROTAC is monitored over time.
-
General Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the PROTAC (typically at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
-
2. Plasma Stability Assay
This assay determines the stability of a PROTAC in plasma.
-
Principle: The PROTAC is incubated in plasma, and its degradation is monitored over time.
-
General Protocol:
-
Incubate the PROTAC at a final concentration (e.g., 1 µM) in plasma (human, rat, or mouse) at 37°C.
-
At specified time points (e.g., 0, 10, 30, 90 minutes), take aliquots of the incubation mixture.
-
Stop the reaction by adding a cold organic solvent with an internal standard.
-
Process the samples for LC-MS/MS analysis to determine the percentage of the PROTAC remaining relative to the 0-minute time point.[10]
-
3. Cellular Degradation Assay (Western Blot)
This assay measures the ability of a PROTAC to induce the degradation of the target protein in cells.
-
Principle: Cells are treated with varying concentrations of the PROTAC, and the levels of the target protein are quantified by Western blot.
-
General Protocol:
-
Plate cells (e.g., HEK293) and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., from 1 µM to 100 pM) for a specified period (e.g., 4 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., tubulin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities and normalize the target protein levels to the loading control and a vehicle control (e.g., DMSO).
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[10]
-
Mandatory Visualization
Caption: Linker choice impacts PROTAC properties and performance.
Conclusion
The selection of a linker is a critical decision in PROTAC design, with no one-size-fits-all solution. Alkyl linkers offer synthetic simplicity and chemical stability but can be plagued by poor solubility. PEG linkers, on the other hand, can significantly improve solubility and have the potential to enhance ternary complex stability, but may be more metabolically labile. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. A thorough understanding of the interplay between the linker, the physicochemical properties, and the biological activity of a PROTAC is essential for the successful development of these promising new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Confirming Azido-PEG1-methyl ester Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules with linkers like Azido-PEG1-methyl ester is a critical step. Confirmation of this conjugation is paramount to ensure the desired molecular structure and function. This guide provides a comparative overview of the primary analytical techniques used to verify this compound conjugation, supported by experimental data and detailed protocols.
The key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—each offer unique insights into the success of the conjugation reaction. Below, we compare these methods and provide the necessary details for their application.
Workflow for Conjugation Confirmation
A multi-faceted approach is recommended for the unambiguous confirmation of this compound conjugation. The following workflow illustrates a logical sequence of analysis:
Caption: A typical experimental workflow for confirming this compound conjugation.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, from a simple confirmation of reaction to detailed structural elucidation and quantification.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence or absence of the azide (B81097) functional group. | Quick, simple, and provides direct evidence of the azide group's consumption. | Not quantitative, provides limited structural information, and other peaks can interfere. |
| ¹H NMR Spectroscopy | Detailed structural information, confirmation of covalent bond formation, and potential for quantification. | Provides unambiguous structural data and can be used to determine the degree of PEGylation.[1][2] | Requires higher sample concentrations, and complex spectra can be difficult to interpret. |
| Mass Spectrometry | Molecular weight of the conjugate, confirming the addition of the PEG linker. | Highly sensitive, provides exact mass confirmation, and can be used with very small sample amounts.[3][4] | Can be complex for polydisperse PEG samples, and ionization can be challenging for large molecules. |
| HPLC | Purity of the conjugate, separation from starting materials, and quantification. | Excellent for assessing purity, separating isomers, and can be used for preparative purification.[5][6][] | Indirect confirmation of conjugation, and method development can be time-consuming. |
Quantitative Data Summary
The following table summarizes key quantitative data used to confirm the conjugation of this compound.
| Technique | Parameter | Expected Value/Change | Reference |
| FTIR | Azide (N₃) stretch | Disappearance of the peak at ~2100-2110 cm⁻¹ | [8][9][10] |
| ¹H NMR | Methylene (B1212753) protons adjacent to azide | Disappearance or shift of the signal at ~3.3-3.4 ppm | [10][11] |
| PEG backbone protons | Characteristic signal around 3.6 ppm | [1][2] | |
| Methyl ester protons | Signal around 3.7 ppm | [4] | |
| Mass Spec. | Molecular Weight | Increase corresponding to the mass of this compound (173.17 Da) | [4] |
| HPLC (RP) | Retention Time | Shift in retention time for the conjugate compared to starting materials | [12] |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is often the first and quickest method to check if the azide group has been consumed, indicating a successful reaction.
Methodology:
-
Sample Preparation: Prepare a small amount of the dried, crude reaction mixture and the this compound starting material.
-
Data Acquisition: Record the FTIR spectra of both the starting material and the reaction product over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the two spectra. Successful conjugation is indicated by the disappearance of the characteristic sharp azide peak around 2100-2110 cm⁻¹ in the product spectrum.[8][9]
Caption: A simple workflow for confirming conjugation using FTIR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for purifying the conjugate and assessing the reaction's completeness and the final product's purity.
Methodology:
-
Column and Mobile Phase Selection: For PEGylated molecules, a reversed-phase C4 or C18 column is often suitable.[5][6] A typical mobile phase would be a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Sample Preparation: Dissolve the crude reaction mixture in an appropriate solvent, such as the initial mobile phase conditions.
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Run a gradient, for example, from 5% to 95% Solvent B over 20-30 minutes.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm if the conjugated molecule has a chromophore).
-
-
Data Analysis: Compare the chromatogram of the reaction mixture to the starting materials. A new peak with a different retention time indicates the formation of the conjugate. The peak areas can be used to estimate the purity of the product.
Mass Spectrometry (MS)
MS provides definitive confirmation of conjugation by determining the molecular weight of the product.
Methodology:
-
Sample Preparation: The purified conjugate from HPLC can be used directly. For MALDI-TOF, the sample is co-crystallized with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid). For ESI-MS, the sample is dissolved in a solvent compatible with the electrospray source (e.g., acetonitrile/water with 0.1% formic acid).[4]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The mass spectrum of the conjugate should show a peak or a distribution of peaks corresponding to the molecular weight of the target molecule plus the mass of the this compound (173.17 Da).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information, confirming the formation of the new covalent bond.
Methodology:
-
Sample Preparation: Dissolve 0.5-5 mg of the purified and dried conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[1]
-
Data Acquisition: Record the ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the disappearance or significant shift of the proton signals corresponding to the reactive ends of the starting materials. For this compound, this would be the methylene protons adjacent to the azide group (expected around 3.3-3.4 ppm).[10]
-
Identify the characteristic signals of the PEG backbone (a strong singlet around 3.6 ppm).[2]
-
Look for the appearance of new signals corresponding to the newly formed linkage (e.g., a triazole ring in a click chemistry reaction).
-
The methyl ester protons should remain visible around 3.7 ppm.[4]
-
By employing these techniques in a coordinated manner, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their synthesized molecules for further applications in drug development and scientific research.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development, offering a powerful modality to selectively eliminate disease-causing proteins. A critical and often nuanced component of PROTAC design is the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides an objective comparison of how PEG linker length impacts PROTAC efficacy, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not a passive component but plays a crucial role in determining the overall efficacy of the molecule. Its length, composition, and rigidity directly influence several key parameters that govern successful protein degradation:
-
Ternary Complex Formation: The linker must possess an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[1][] A linker that is too short can lead to steric hindrance, preventing the complex from forming, while an excessively long linker may result in an unstable and non-productive arrangement.[3]
-
Degradation Efficiency: The stability and conformation of the ternary complex are directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4]
-
Physicochemical Properties: The inclusion of PEG units in the linker can enhance the solubility and cell permeability of the PROTAC molecule, crucial properties for its bioavailability and therapeutic potential.[]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from various studies, providing a quantitative comparison of PROTAC performance with different linker lengths.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | CRBN Ligand | PEG | 10 | >5000 | <20 | [5] |
| PROTAC B | CRBN Ligand | PEG | 14 | <500 | ~60 | [5] |
| PROTAC C | CRBN Ligand | PEG | 18 | <500 | >80 | [5] |
| PROTAC D | VHL Ligand | PEG | 10 | >1000 | ~40 | [5] |
| PROTAC E | VHL Ligand | PEG | 14 | ~500 | ~70 | [5] |
| PROTAC F | VHL Ligand | PEG | 18 | ~250 | >90 | [5] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | Degradation Efficacy | Reference |
| ERα Degrader 1 | VHL Ligand | PEG | 12 | Effective | [3] |
| ERα Degrader 2 | VHL Ligand | PEG | 16 | More Potent | [3] |
| ERα Degrader 3 | VHL Ligand | PEG | 20 | Less Effective | [3] |
Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader 1 | VHL Ligand | Alkyl/Ether | < 12 | No degradation | - | [4] |
| TBK1 Degrader 2 | VHL Ligand | Alkyl/Ether | 21 | 3 | 96 | [4] |
| TBK1 Degrader 3 | VHL Ligand | Alkyl/Ether | 29 | 292 | 76 | [4] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Safe Disposal of Azido-PEG1-methyl ester: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Azido-PEG1-methyl ester. Adherence to these procedures is critical for ensuring a safe laboratory environment.
This document outlines a step-by-step protocol for the chemical neutralization of this compound, a crucial process for researchers, scientists, and drug development professionals. The primary method detailed is the Staudinger reduction, which converts the potentially energetic azide (B81097) functional group into a stable amine, mitigating the risk of unforeseen hazardous reactions. This guide aims to be the preferred source for laboratory safety and chemical handling information, providing value beyond the product itself.
Immediate Safety and Hazard Assessment
This compound, like other organic azides, is a potentially energetic compound. The primary hazards are associated with the azide group, which can decompose explosively when subjected to heat, shock, friction, or static discharge. It is also crucial to avoid contact with heavy metals, as this can lead to the formation of highly sensitive and explosive metal azides.
Before initiating any disposal procedure, ensure that you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations must be conducted in a certified chemical fume hood.
Disposal Plan: Chemical Neutralization via Staudinger Reduction
The recommended procedure for the safe disposal of this compound is to chemically convert the azide to an amine using a Staudinger reduction. This reaction is a mild and efficient method that utilizes triphenylphosphine (B44618) (PPh₃) to reduce the azide, producing a stable amine and triphenylphosphine oxide as a byproduct.[1][2]
Quantitative Data for Disposal Reaction
The following table provides the necessary quantities of reagents for the disposal of 1 gram of this compound. Adjust the quantities proportionally for different amounts of the starting material.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity for 1g of Azide | Molar Equivalents |
| This compound | ~147.15 | 1.0 g | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.96 g | 1.1 |
| Tetrahydrofuran (B95107) (THF) | 72.11 | 20 mL | - |
| Water (H₂O) | 18.02 | 1.22 mL | 10.0 |
Experimental Protocol for Disposal
This protocol details the step-by-step methodology for the Staudinger reduction of this compound for disposal purposes.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of tetrahydrofuran (THF) under a nitrogen or argon atmosphere.
-
Reagent Addition: To the stirred solution, add 1.96 g of triphenylphosphine.
-
Reaction Initiation: Add 1.22 mL of water to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution. For complete conversion, the mixture can be gently heated to 50-60°C for 1-2 hours.
-
Quenching Confirmation (Optional): To ensure all the azide has been consumed, a small aliquot of the reaction mixture can be spotted on a TLC plate and checked for the disappearance of the starting material.
-
Waste Neutralization: After the reaction is complete, cool the mixture to room temperature.
-
Final Disposal: The resulting solution, containing the corresponding amine, triphenylphosphine oxide, and THF, should be transferred to a properly labeled hazardous waste container for organic waste. Do not dispose of this mixture down the drain.
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows for the safe disposal of this compound.
Caption: Logical relationship between hazard assessment and disposal workflow.
Caption: Experimental workflow for the Staudinger reduction disposal protocol.
References
Safeguarding Your Research: A Guide to Handling Azido-PEG1-methyl ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Azido-PEG1-methyl ester, a valuable PROTAC linker used in the synthesis of PROTACs. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and productive research setting.
This compound, like other organic azides, presents a dual hazard of high toxicity and potential explosivity.[1][2][3] Understanding and respecting these properties are critical for safe handling. This molecule is a click chemistry reagent containing an azide (B81097) group, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[4]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is crucial when working with this compound.
| Control Type | Requirement | Rationale |
| Engineering Controls | ||
| Fume Hood | All manipulations must be conducted in a certified chemical fume hood.[5][6][7] | To minimize inhalation exposure to potentially toxic vapors. |
| Blast Shield | A blast shield should be positioned between the experiment and the user.[6][7][8][9] | To protect against potential explosions, especially when heating or working with larger quantities. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles.[5][6][7][9] | To protect the eyes and face from splashes and potential explosions. |
| Hand Protection | Wear nitrile gloves. For extended handling or with concentrated solutions, double-gloving is recommended.[5][7][10] | To prevent skin absorption of the toxic compound. |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned.[6][7] | To protect the skin and clothing from spills. |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[7][10] | To protect the feet from spills. |
Operational Plan: Safe Handling and Storage
Meticulous planning and execution are key to safely incorporating this compound into your research protocols.
Handling Procedures:
-
Work Area: Designate a specific area within the fume hood for handling azides.[11] Keep the area tidy and free of unnecessary equipment.[6][9]
-
Utensils: Use only plastic or ceramic spatulas for transferring the compound. Never use metal spatulas , as they can form shock-sensitive metal azides.[3][5][8][12]
-
Glassware: Avoid using glassware with ground glass joints, as friction can lead to detonation.[8][12]
-
Scale: Always work with the smallest feasible quantities of the azide.[9]
-
Heating: Avoid heating azides unless absolutely necessary and with extreme caution, behind a blast shield.[5][12]
Storage Procedures:
-
Temperature: Store this compound in a cool, dark, and well-ventilated area.[7][9][12] Refrigeration is often recommended for long-term storage.[7]
-
Incompatibilities: Store away from acids, heavy metals, and halogenated solvents.[1][3][5] Contact with acids can generate highly toxic and explosive hydrazoic acid.[2]
-
Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.[6][7]
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of azide waste is critical to prevent the formation of explosive compounds in plumbing systems.[1][13]
| Waste Type | Disposal Protocol | Rationale |
| Solid Waste | Collect in a designated, clearly labeled, non-metallic hazardous waste container.[2] This includes contaminated gloves, kimwipes, and other disposable materials.[14] | To prevent reaction with metals and ensure proper disposal by environmental health and safety (EHS) personnel. |
| Liquid Waste | Collect in a separate, designated, and clearly labeled non-metallic hazardous waste container.[3] Do not pour down the drain. [1][5][13][14] | To avoid the formation of highly explosive metal azides in the plumbing.[1][2] |
| Decontamination | Wipe down the work area with a 70% ethanol (B145695) solution or soap and water after use.[11][15] | To remove any residual azide contamination. |
For specific institutional procedures, always consult your organization's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Type | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][10][16] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][10] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air immediately.[5][10][14] Seek immediate medical attention.[5] |
| Ingestion | Rinse the mouth with water.[5][10] Seek immediate medical attention.[5][10] |
| Spill | For a small spill within a fume hood, absorb the material with a non-reactive absorbent. For larger spills, evacuate the area, notify others, and contact your institution's EHS department immediately.[8][12] |
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. thewaite.org [thewaite.org]
- 2. benchchem.com [benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. triumvirate.com [triumvirate.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. chemistry.osu.edu [chemistry.osu.edu]
- 16. campus.kennesaw.edu [campus.kennesaw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
